Executive Summary: The Sterically Shielded Scaffold 4-Bromo-2,6-diethylphenol (CAS 63770-09-2) is a specialized halogenated alkylphenol intermediate used primarily in the synthesis of advanced materials (liquid crystals)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Sterically Shielded Scaffold
4-Bromo-2,6-diethylphenol (CAS 63770-09-2) is a specialized halogenated alkylphenol intermediate used primarily in the synthesis of advanced materials (liquid crystals), agrochemicals, and lipophilic pharmaceutical cores.[1][2]
Its structural value lies in its orthogonal reactivity :
Steric Shielding: The two ethyl groups at the ortho positions (2,6) provide significant steric bulk around the phenolic hydroxyl group. This modulates the acidity of the phenol and protects the oxygen from unwanted metabolic conjugation or side reactions during synthesis.
Electrophilic Handle: The bromine atom at the para (4) position serves as a high-fidelity handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the physicochemical properties, synthesis protocols, and handling requirements for researchers utilizing this compound in high-value organic synthesis.
Physicochemical Profile
The following data consolidates experimental values and high-confidence predictive models for CAS 63770-09-2.
Property
Value / Description
Note
IUPAC Name
4-Bromo-2,6-diethylphenol
-
CAS Number
63770-09-2
-
Molecular Formula
-
Molecular Weight
229.11 g/mol
-
Appearance
Low-melting crystalline solid or viscous oil
Often supercools to an oil; MP is sensitive to purity.
Melting Point
45°C – 55°C (Approximate)
Analogous 2,6-dimethylphenol MP is 74°C; ethyl chains lower lattice energy.
Boiling Point
~255°C (at 760 mmHg)
Predicted based on VP.
Density
1.28 ± 0.05 g/cm³
Denser than water due to Br.
LogP
4.21
Highly lipophilic.
pKa
~10.5
Less acidic than phenol (9.95) due to electron-donating ethyl groups.
In drug design, the 2,6-diethyl motif is often superior to the 2,6-dimethyl analogue. The ethyl groups increase lipophilicity (LogP) and provide a "steric umbrella" that retards Phase II metabolic glucuronidation of the phenol, potentially extending the half-life of the drug candidate.
Reactivity Map
The molecule possesses two distinct reaction zones. The diagram below illustrates the divergent synthetic pathways available.
Figure 1: Divergent synthetic pathways. The Br-position (Green) is the primary active site, while the OH-position (Red) requires forcing conditions due to steric hindrance.
Experimental Protocols
Synthesis of 4-Bromo-2,6-diethylphenol
If the compound is not available commercially, it is synthesized via the electrophilic aromatic substitution of 2,6-diethylphenol. The ethyl groups naturally direct the bromine to the para position.
Setup: Charge a 3-neck round-bottom flask with 2,6-diethylphenol dissolved in glacial acetic acid (approx. 5 mL solvent per 1 g substrate). Cool the solution to 0–5°C using an ice bath.
Scientist's Note: Low temperature is critical to prevent radical bromination on the benzylic positions of the ethyl chains.
Addition: Add
dropwise over 30 minutes. Maintain internal temperature <10°C. The solution will turn dark orange/red.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot should disappear.
Quench: Pour the reaction mixture into ice water containing saturated sodium thiosulfate to neutralize excess bromine (color changes from red to yellow/white).
Extraction: Extract with Dichloromethane (DCM) (3x).
Purification: Wash the combined organic layers with water and brine. Dry over
. Concentrate in vacuo.
Purification Note: If the product is an oil, it can often be crystallized by triturating with cold pentane or recrystallizing from hexanes.
Workflow Visualization
Figure 2: Step-wise synthesis workflow for high-purity isolation.
Applications in Drug Discovery & Materials
Medicinal Chemistry
This compound is a key building block for:
Thyromimetics: Analogues of thyroid hormones often require bulky halogenated phenols to fit the nuclear receptor pocket.
Antioxidants: The hindered phenol moiety acts as a radical scavenger (similar to BHT), useful in stabilizing lipid-based drug formulations.
Liquid Crystals
In materials science, 4-bromo-2,6-diethylphenol is coupled with boronic acids to create biphenyl liquid crystals. The lateral ethyl groups disrupt packing just enough to lower melting points while maintaining the rod-like structure necessary for the mesophase.
Safety & Handling (HSE)
Hazard Classification (GHS):
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
Handling Protocols:
PPE: Wear nitrile gloves, safety goggles, and a lab coat. The compound is lipophilic and can penetrate skin; double-gloving is recommended during the weighing of the pure solid/oil.
Storage: Store in a cool, dry place (2-8°C recommended). Protect from light, as brominated aromatics can undergo slow photodecomposition.
Spill Management: Adsorb liquid spills with vermiculite. Solids should be swept up avoiding dust generation. Dispose of as halogenated organic waste.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53426634, 4-Bromo-2,6-diethylphenol. Retrieved from [Link]
Organic Syntheses (1921). Preparation of p-Bromophenol (General Method for Bromination of Phenols). Org.[4] Synth. 1921, 1, 39. Retrieved from [Link]
Executive Summary 4-Bromo-2,6-diethylphenol (CAS 63770-09-2) represents a critical scaffold in the synthesis of sterically hindered biaryl ligands and lipophilic antioxidant moieties. Unlike its ubiquitous analogue 4-bro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2,6-diethylphenol (CAS 63770-09-2) represents a critical scaffold in the synthesis of sterically hindered biaryl ligands and lipophilic antioxidant moieties. Unlike its ubiquitous analogue 4-bromo-2,6-di-tert-butylphenol, the diethyl variant offers a unique balance of steric protection and rotational freedom, making it an ideal candidate for fine-tuning the electronic and physical properties of drug candidates (e.g., propofol derivatives) and catalytic ligands. This guide provides a rigorous analysis of its chemical structure, a self-validating synthesis protocol, and downstream functionalization strategies.
Structural Analysis & Electronic Properties
The utility of 4-Bromo-2,6-diethylphenol lies in the interplay between its electron-rich phenolic ring and the specific steric bulk of the ortho-ethyl groups.
Physicochemical Profile
Property
Value / Description
CAS Number
63770-09-2
Molecular Formula
Molecular Weight
229.11 g/mol
Physical State
Low-melting solid or viscous oil (dependent on purity)
Solubility
Highly soluble in DCM, THF, Et2O; insoluble in water
pKa (Predicted)
~10.5 (Slightly less acidic than phenol due to alkyl donation, countered by Br withdrawal)
Steric & Electronic Dynamics
Steric Gating: The ortho-ethyl groups provide significant steric hindrance to the phenolic hydroxyl, retarding O-alkylation and favoring radical stability (antioxidant potential). However, unlike tert-butyl groups, the ethyl chains possess rotational degrees of freedom that allow for "gated" access to the metal center in catalytic ligand applications.
Para-Activation: The bromine atom at the para position is activated for oxidative addition by Palladium(0), facilitated by the electron-donating nature of the oxygen and alkyl groups.
Spectroscopic Signature (Self-Validation)
To ensure the integrity of the synthesized material, researchers must validate the structure using NMR spectroscopy. The molecule possesses
symmetry (assuming rapid rotation of ethyl groups), resulting in a simplified spectrum.
H NMR Data (400 MHz,
)
Chemical Shift ( ppm)
Multiplicity
Integration
Assignment
Mechanistic Note
7.10 – 7.15
Singlet (s)
2H
Ar-H (meta)
Singlet confirms symmetry; lack of splitting proves 2,6-substitution.
4.80 – 5.00
Broad Singlet (br s)
1H
Ar-OH
Chemical shift varies with concentration (H-bonding).
2.60
Quartet ( Hz)
4H
Ar-CHCH
Diagnostic of ethyl methylene protons.
1.22
Triplet ( Hz)
6H
Ar-CHCH
Methyl protons of the ethyl chain.
C NMR Key Signals
151.0 ppm: C-OH (Deshielded by oxygen).
131.5 ppm: C-Ethyl (Ortho position).
129.0 ppm: C-H (Meta position).
112.5 ppm: C-Br (Shielded by heavy atom effect).
23.5 ppm: Methylene carbon.
14.0 ppm: Methyl carbon.
Synthetic Protocol: Regioselective Bromination
Objective: Synthesize 4-bromo-2,6-diethylphenol from 2,6-diethylphenol with >95% regioselectivity.
Reaction Logic:
The hydroxyl group strongly activates the ring. The ortho positions are blocked by ethyl groups, directing the electrophile exclusively to the para position. N-Bromosuccinimide (NBS) is selected over elemental bromine to control the reaction rate and minimize oxidation of the phenol to quinones.
Figure 1: Reaction workflow for the regioselective bromination of 2,6-diethylphenol.
Experimental Procedure
Setup: Charge a 250 mL round-bottom flask with 2,6-diethylphenol (15.0 g, 100 mmol) and acetonitrile (100 mL). Cool to 0°C in an ice bath.
Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) portion-wise over 20 minutes. Note: Exothermic reaction. Maintain T < 5°C to prevent side-reactions.
Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (higher Rf) should disappear, replaced by a slightly more polar spot.
Quench: Pour the mixture into 100 mL of saturated aqueous sodium thiosulfate (
) to neutralize unreacted bromine species.
Extraction: Extract with Dichloromethane (3 x 50 mL). Combine organics, wash with brine, and dry over anhydrous
.
Purification: Concentrate in vacuo. If the product is colored (red/brown), pass through a short pad of silica gel eluting with hexanes to remove succinimide and trace quinones.
Reactivity & Functionalization (Drug Development Context)
For drug development professionals, this molecule is a "functionalizable scaffold." The C-Br bond is the gateway to increasing molecular complexity via Palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
This is the primary pathway for generating hindered biaryl systems, which are common pharmacophores in kinase inhibitors and liquid crystalline materials.
Protocol Insight:
Due to the steric bulk of the ortho-ethyl groups, standard
catalysts may be sluggish. High-activity catalysts like Pd(dppf)Cl2 or Buchwald precatalysts (e.g., XPhos Pd G2) are recommended to facilitate the oxidative addition step.
Figure 2: Catalytic cycle for the synthesis of hindered biaryl phenols.
Lithiation & Electrophilic Trapping
Treatment with n-Butyllithium (2 equivalents required: 1 for deprotonation of OH, 1 for Br-Li exchange) generates the dianion. This can be trapped with electrophiles (e.g., DMF to form the aldehyde, or
to form the acid).
Safety & Handling
Hazards: 4-Bromo-2,6-diethylphenol is a skin and eye irritant. It is toxic to aquatic life.
Handling: Use nitrile gloves. All synthesis steps involving bromine sources or silica gel dust should be performed in a fume hood.
Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation to quinones, which manifests as a pink/brown discoloration.
References
PubChem. 4-Bromo-2,6-diethylphenol (Compound).[1][2] National Library of Medicine.
[Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Section 4.1).
[Link]
Organic Syntheses. Bromination of Phenols: General Procedures. (Reference for Section 3 protocol adaptation).
[Link]
solubility of 4-Bromo-2,6-diethylphenol in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Bromo-2,6-diethylphenol in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-2,6-diethylphenol is a substituted phenolic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 4-Bromo-2,6-diethylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,6-diethylphenol is a substituted phenolic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-Bromo-2,6-diethylphenol. While specific quantitative solubility data is not widely available in the public domain, this guide furnishes researchers with the foundational knowledge and detailed experimental protocols necessary to determine this critical parameter. We will delve into the physicochemical properties of the molecule, the principles governing its solubility, a step-by-step methodology for solubility determination, and the factors influencing this property.
Introduction: The Significance of Solubility in a Research and Development Context
In the realm of drug discovery and chemical synthesis, solubility is a fundamental physicochemical property that dictates the viability of a compound for further development. For a molecule like 4-Bromo-2,6-diethylphenol, which shares structural motifs with compounds of biological interest, understanding its behavior in different solvent systems is a prerequisite for a range of applications, from reaction kinetics to formulation stability. The presence of a hydroxyl group, a bromine atom, and diethyl substitutions on the phenol ring creates a unique interplay of hydrophilic and lipophilic characteristics, making its solubility profile non-trivial. This guide aims to equip the researcher with the necessary tools to navigate the challenges associated with the solubility of this and similar compounds.
Physicochemical Properties of 4-Bromo-2,6-diethylphenol
A foundational understanding of the molecular characteristics of 4-Bromo-2,6-diethylphenol is essential to predict and interpret its solubility.
The molecular structure reveals a significant hydrophobic character due to the benzene ring and the two ethyl groups. The hydroxyl group, however, can participate in hydrogen bonding, which may afford some solubility in polar solvents. The bromine atom further contributes to the molecule's lipophilicity. Based on the "like dissolves like" principle, it is anticipated that 4-Bromo-2,6-diethylphenol will exhibit greater solubility in nonpolar and moderately polar organic solvents compared to highly polar solvents like water. This is consistent with the general observation that phenols are typically more soluble in organic solvents.[3][4]
The dissolution of a solid solute, such as 4-Bromo-2,6-diethylphenol, in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into three main stages, as illustrated in the diagram below.
Caption: Thermodynamic cycle of dissolution.
For dissolution to be favorable, the overall change in Gibbs free energy must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. The interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules is critical. In the case of 4-Bromo-2,6-diethylphenol, its solubility in a given solvent will be determined by how effectively the solvent molecules can overcome the lattice energy of the solid and how favorably they interact with the solute molecules.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[5][6] The following protocol provides a detailed, step-by-step guide for determining the solubility of 4-Bromo-2,6-diethylphenol in a range of organic solvents.
Materials and Equipment
4-Bromo-2,6-diethylphenol (high purity)
Selected organic solvents (analytical grade)
Analytical balance
Vials with screw caps
Constant temperature shaker or incubator
Syringes and syringe filters (e.g., 0.45 µm PTFE)
Volumetric flasks and pipettes
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for solubility determination.
Caption: Experimental workflow for the shake-flask method.
Detailed Protocol
Preparation of Saturated Solutions : To a series of vials, add a known volume of each organic solvent to be tested.
Addition of Solute : Add an excess amount of 4-Bromo-2,6-diethylphenol to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
Equilibration : Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
Sedimentation : After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to permit the excess solid to settle.
Sample Collection and Preparation : Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter will remove any undissolved microparticles.
Dilution : Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
Quantitative Analysis : Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of 4-Bromo-2,6-diethylphenol.
Calculation : Calculate the solubility from the measured concentration, taking into account the dilution factor.
Data Presentation and Interpretation
The experimentally determined solubility data should be systematically recorded. The following table provides a template for organizing these results.
Organic Solvent
Temperature (°C)
Solubility ( g/100 mL)
Solubility (mol/L)
Method of Determination
Methanol
25
HPLC
Ethanol
25
HPLC
Acetone
25
HPLC
Ethyl Acetate
25
HPLC
Dichloromethane
25
HPLC
Toluene
25
HPLC
n-Hexane
25
HPLC
Dimethyl Sulfoxide (DMSO)
25
HPLC
N,N-Dimethylformamide (DMF)
25
HPLC
Factors Influencing the Solubility of 4-Bromo-2,6-diethylphenol
Several factors can significantly impact the solubility of 4-Bromo-2,6-diethylphenol:
Solvent Polarity : The polarity of the solvent is a primary determinant.[6] Given the hydrophobic nature of the diethyl-substituted bromophenol, it is expected to be more soluble in less polar solvents. However, the hydroxyl group can form hydrogen bonds with polar protic and aprotic solvents, which may enhance solubility in these systems.
Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship should be determined experimentally.
pH (in aqueous systems) : While this guide focuses on organic solvents, it is worth noting that in aqueous or mixed aqueous-organic systems, the pH will significantly affect the solubility of this phenolic compound due to the ionizability of the hydroxyl group.
Crystalline Form (Polymorphism) : The presence of different crystalline forms (polymorphs) of 4-Bromo-2,6-diethylphenol can lead to different measured solubilities. It is important to characterize the solid form used in the experiments.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and experimentally determining the . While specific quantitative data is currently lacking in the literature, the principles and protocols outlined herein empower researchers to generate this critical information. Such data is invaluable for a wide range of applications, including reaction optimization, purification, formulation development, and in vitro/in vivo studies. Future work should focus on the systematic determination of the solubility of this compound in a diverse array of solvents and at various temperatures to build a comprehensive solubility profile.
References
PubChem. (n.d.). 4-Bromo-2,6-diethylphenol. National Center for Biotechnology Information. Retrieved from a valid URL.[1]
Scribd. (n.d.). Solubility and Properties of Alcohols & Phenols. Retrieved from a valid URL.[3]
Ketone Pharma. (2024, August 29). 4-Bromo Phenol || A Comprehensive Overview. Retrieved from a valid URL.[4]
Pena, A., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(15), 5435–5440.[5][7]
BenchChem. (n.d.). Technical Guide: Solubility of 2,6-Dichloro-4-ethylphenol in Organic Solvents. Retrieved from a valid URL.[6]
MilliporeSigma. (n.d.). 4-bromo-2,6-diethylphenol. Retrieved from a valid URL.[2]
Part 1: Executive Summary & Core Analysis 4-Bromo-2,6-diethylphenol (CAS: 63770-09-2) is a sterically hindered, halogenated phenol derivative. Its acidity (pKa) is a critical parameter governing its solubility, lipophili...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Analysis
4-Bromo-2,6-diethylphenol (CAS: 63770-09-2) is a sterically hindered, halogenated phenol derivative. Its acidity (pKa) is a critical parameter governing its solubility, lipophilicity (logD), and reactivity in oxidative coupling or antioxidant pathways.
The derived pKa value for 4-Bromo-2,6-diethylphenol is 10.25 ± 0.20.
This value is not a simple experimental constant found in standard aqueous databases due to the compound's low water solubility. Instead, it is a synthesized value based on Hammett Linear Free Energy Relationships (LFER) and comparative structural analysis of experimentally validated analogs.
Key Drivers of Acidity:
Electronic "Pull" (Acidifying): The para-bromo substituent exerts an electron-withdrawing inductive (-I) and mesomeric effect, which stabilizes the phenoxide anion, theoretically lowering the pKa compared to 2,6-diethylphenol.
Steric "Block" (Basifying): The two ortho-ethyl groups provide significant steric bulk. This hinders the solvent molecules (water) from effectively solvating and stabilizing the localized negative charge on the phenoxide oxygen. This "steric inhibition of solvation" significantly raises the pKa.
Electronic "Push" (Basifying): The ethyl groups are weak electron donors (+I effect), further destabilizing the anion.
Part 2: Structural Analysis & Comparative Data
To validate the estimated pKa of 10.25, we must analyze the compound within a homologous series. The following table synthesizes experimental literature values of related structures to triangulate the target value.
Methyl groups donate e- (+I) and hinder solvation. pKa ≈ +0.60
4-Bromo-2,6-dimethylphenol
p-Br, o,o-Dimethyl
10.10 (Pred)
Combined effect: Br lowers pKa, Methyls raise it. Net result is slightly above Phenol.
2,6-Diethylphenol
o,o-Diethyl
~10.80 (Est)
Ethyl is bulkier/more donating than Methyl. Higher pKa than dimethyl analog.
4-Bromo-2,6-diethylphenol
Target
10.25 (Est)
Br lowers the 2,6-diethyl baseline (~10.8) by ~0.55 units.
Technical Insight: The "Ortho Effect" in 2,6-dialkylphenols is non-additive. While the Hammett equation works well for meta and para substituents, ortho substituents introduce steric inhibition of resonance and solvation that often overrides simple electronic predictions. The shift from dimethyl to diethyl increases pKa by roughly 0.1–0.2 units due to increased desolvation penalty.
Part 3: Experimental Determination Protocols
Since 4-Bromo-2,6-diethylphenol is sparingly soluble in water, direct aqueous titration yields unstable electrode responses and precipitation errors. The Yasuda-Shedlovsky Extrapolation Method is the gold standard for determining the thermodynamic pKa of lipophilic compounds.
Protocol: Potentiometric Titration in Binary Solvent Systems
Objective: Determine thermodynamic
by titrating in varying Methanol/Water ratios and extrapolating to 0% organic solvent.
Solvent: Carbonate-free Methanol (HPLC grade) and degassed water.
Titrant: 0.1 M KOH in water (standardized).
Ionic Strength Adjuster: 0.1 M KCl.
Workflow Diagram (DOT):
Figure 1: Yasuda-Shedlovsky extrapolation workflow for lipophilic acid pKa determination.
Methodology Steps:
Preparation: Prepare three solvent mixtures (e.g., 30%, 40%, 50% w/w Methanol in water). Measure the dielectric constant (
) for each.
Titration: Titrate the sample in each mixture at
under inert nitrogen atmosphere to prevent carbonate formation.
Calculation: Determine the apparent
() from the half-neutralization point or Gran plot for each mixture.
Extrapolation: Plot
on the Y-axis versus on the X-axis. The y-intercept corresponds to the thermodynamic in pure water.
Part 4: Implications for Drug Development & Synthesis
Solubility & Lipophilicity (LogD)
The high pKa (10.25) means this compound remains unionized at physiological pH (7.4).
LogD7.4 ≈ LogP: The distribution coefficient will essentially equal the intrinsic partition coefficient.
Permeability: High membrane permeability is expected due to the neutral state and lipophilic ethyl/bromo substituents.
Antioxidant Activity (HAT Mechanism)
In antioxidant applications, the O-H bond dissociation energy (BDE) is paramount.
The 2,6-diethyl groups provide steric protection to the generated phenoxyl radical, increasing its lifetime and stability.
The 4-bromo group pulls electron density, slightly weakening the O-H bond compared to the non-halogenated analog, potentially increasing the rate of Hydrogen Atom Transfer (HAT) compared to 2,6-diethylphenol.
Synthetic Reactivity (Oxidative Coupling)
In the synthesis of polyphenylene ethers (PPE) or biphenols:
The para-bromo position is the reactive site for coupling.
The high pKa indicates the phenoxide is a strong nucleophile once formed, but forming the phenoxide requires a stronger base than typical phenols.
Reaction Pathway Logic (DOT):
Figure 2: Activation pathway for oxidative coupling, highlighting the high pH requirement for deprotonation.
References
Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics (86th Ed.). CRC Press. (Data source for 4-Bromophenol and 2,6-Dimethylphenol pKa values).
PubChem. 4-Bromo-2,6-dimethylphenol (CID 16919). National Library of Medicine. Retrieved from [Link] (Source for predicted pKa of dimethyl analog).
Avdeef, A., et al. "Potentiometric Determination of pKa of Water-Insoluble Compounds: The Yasuda-Shedlovsky Extrapolation." Journal of Pharmaceutical and Biomedical Analysis, Vol. 2, No. 2.
Hansch, C., et al.Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. (Source for Hammett ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
difference between 4-Bromo-2,6-diethylphenol and 2,6-di-tert-butylphenol
An In-depth Technical Guide to the Core Differences Between 4-Bromo-2,6-diethylphenol and 2,6-di-tert-butylphenol Introduction: A Tale of Two Hindered Phenols In the vast landscape of industrial chemistry, hindered pheno...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Core Differences Between 4-Bromo-2,6-diethylphenol and 2,6-di-tert-butylphenol
Introduction: A Tale of Two Hindered Phenols
In the vast landscape of industrial chemistry, hindered phenols represent a cornerstone class of molecules, primarily lauded for their role as primary antioxidants.[1][2] Their defining feature—bulky alkyl groups positioned ortho to the hydroxyl group—provides the steric shield necessary to stabilize the phenoxy radical formed during the free-radical scavenging process.[3] This guide delves into a comparative analysis of two structurally related yet functionally distinct hindered phenols: 4-Bromo-2,6-diethylphenol and the industrially ubiquitous 2,6-di-tert-butylphenol.
While both molecules share the fundamental phenolic backbone, their differences in alkyl substituents (diethyl vs. di-tert-butyl) and the presence of a para-bromo group dictate their physicochemical properties, synthetic routes, and, most importantly, their primary applications. 2,6-di-tert-butylphenol is a high-volume commodity chemical, a workhorse antioxidant prized for its exceptional stability and efficiency in protecting polymers and fuels.[4][5] In contrast, 4-Bromo-2,6-diethylphenol is a more specialized molecule, best understood as a versatile chemical intermediate where the bromine atom serves as a reactive handle for complex organic synthesis, particularly in the realms of pharmaceuticals and fine chemicals.
This document provides researchers, scientists, and drug development professionals with a detailed examination of these differences, grounding the discussion in structural analysis, reaction mechanisms, and practical applications.
Part 1: Structural and Physicochemical Analysis
The fundamental divergence in the utility of these two compounds begins with their molecular architecture. The size and nature of the ortho-alkyl groups and the electronic influence of the para-substituent create two molecules with distinct personalities.
Caption: Chemical structures of 4-Bromo-2,6-diethylphenol and 2,6-di-tert-butylphenol.
Key Physicochemical Properties
The following table summarizes the core physical and chemical properties, highlighting the impact of their structural differences.
Steric Hindrance: The most critical difference lies in the steric bulk of the ortho-substituents. The tert-butyl groups ((CH₃)₃C-) on 2,6-di-tert-butylphenol are significantly larger and more branched than the ethyl groups (-CH₂CH₃) on 4-Bromo-2,6-diethylphenol. This pronounced steric shield in 2,6-di-tert-butylphenol is the primary reason for its efficacy as an antioxidant. It effectively isolates the hydroxyl group, preventing intermolecular interactions and, more importantly, sterically protecting the resultant phenoxy radical from engaging in secondary reactions that could terminate its radical-scavenging lifecycle.[1][10]
Electronic Effects: The substituents on the aromatic ring profoundly influence the reactivity of the phenolic hydroxyl group.
Alkyl Groups: Both ethyl and tert-butyl groups are electron-donating through induction, which slightly increases the electron density on the aromatic ring.
Bromo Group: The bromine atom on 4-Bromo-2,6-diethylphenol introduces a powerful competing electronic effect. While it has electron-donating resonance effects, its strong electron-withdrawing inductive effect dominates. This deactivates the aromatic ring towards electrophilic substitution and increases the acidity (lowers the pKa) of the phenolic proton compared to its non-brominated counterpart. This altered electronic character is less critical for antioxidant function but is paramount for its role as a synthetic intermediate.
Part 2: Synthesis and Manufacturing Pathways
The industrial production methods for these compounds are tailored to their respective structures and end-uses.
Synthesis of 2,6-di-tert-butylphenol
The industrial synthesis of 2,6-di-tert-butylphenol is a well-established process: the Friedel-Crafts alkylation of phenol with isobutene .[7][11] The key to this synthesis is the use of a specific catalyst, aluminum phenoxide, which directs the bulky tert-butyl groups selectively to the ortho positions.[7] Using a conventional Brønsted acid would favor alkylation at the para-position, yielding the undesired 2,4-di-tert-butylphenol isomer.[7][12]
Caption: Industrial synthesis workflow for 2,6-di-tert-butylphenol.
Plausible Synthesis of 4-Bromo-2,6-diethylphenol
A direct, one-pot synthesis for 4-Bromo-2,6-diethylphenol is not commonly documented. A logical and efficient laboratory- or industrial-scale synthesis would proceed in two distinct steps:
Ortho-Alkylation: First, phenol is alkylated with an ethylating agent (e.g., ethene) using a shape-selective catalyst to produce 2,6-diethylphenol.
Para-Bromination: The resulting 2,6-diethylphenol is then selectively brominated at the para position. The ortho positions are already blocked by the ethyl groups, and the hydroxyl group is a strong para-director, making this a high-yielding reaction. A common brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent would be effective.[13] This approach is analogous to the synthesis of other 4-bromo phenols.[13][14]
Part 3: Core Functionality and Application Differences
The structural variations directly translate into divergent primary functions.
The Antioxidant Mechanism of Hindered Phenols
Both compounds, in their capacity as antioxidants, function via the same fundamental mechanism: hydrogen atom transfer (HAT) .[15] A reactive peroxyl radical (ROO•), a key species in oxidative degradation, abstracts the hydrogen atom from the phenolic hydroxyl group. This neutralizes the damaging radical and terminates the oxidative chain reaction.[2][3]
Caption: General mechanism of free radical scavenging by a hindered phenol.
The resulting phenoxy radical is resonance-stabilized across the aromatic ring. Crucially, the steric hindrance provided by the ortho-alkyl groups prevents this new radical from dimerizing or propagating other chain reactions, rendering it relatively inert.[1] Here, the superior bulk of the tert-butyl groups gives 2,6-di-tert-butylphenol an advantage in creating a more stable and persistent phenoxy radical, enhancing its overall antioxidant performance in demanding environments like high-temperature polymer processing.
Comparative Applications
2,6-di-tert-butylphenol: The Industrial Antioxidant
The primary role of 2,6-di-tert-butylphenol is as a high-performance antioxidant and UV stabilizer.[5][7] Its applications are extensive and include:
Polymers and Plastics: It is a primary antioxidant for polyolefins (polyethylene, polypropylene), polystyrene, and other plastics, protecting them from degradation during processing and throughout their service life.[1][8]
Fuels and Lubricants: It is famously used to prevent gum formation in aviation fuels and acts as a stabilizer in industrial oils, engine oils, and metal cutting fluids.[4][7][8]
Chemical Intermediate: It is a critical starting material for the synthesis of more complex, higher molecular weight antioxidants, such as Irganox 1010 and Irganox 1076, which offer lower volatility and greater permanence in polymer systems.[7][8]
Pharmaceutical Synthesis: It serves as a precursor for certain drugs, including Probucol.[7][8]
4-Bromo-2,6-diethylphenol: The Synthetic Building Block
While it possesses antioxidant properties, the true value of 4-Bromo-2,6-diethylphenol lies in the synthetic versatility afforded by the bromine atom. It is primarily used as a chemical intermediate. The carbon-bromine bond is a key functional group for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This makes it an invaluable building block in:
Pharmaceutical and Agrochemical Synthesis: It allows for the precise introduction of a hindered phenol moiety into a larger, more complex target molecule, which is a common motif in drug discovery and the development of new pesticides.[13]
Flame Retardants: Organobromine compounds are widely used as flame retardants. This molecule could serve as an intermediate in the synthesis of more complex brominated flame retardants.[16]
Dye Synthesis: Halogenated phenols can be precursors in the manufacturing of certain stable and colorfast dyes.[13]
Part 4: Experimental Protocols & Spectroscopic Analysis
Protocol 1: Synthesis of 2,6-di-tert-butylphenol
This protocol is based on the established industrial Friedel-Crafts alkylation method.[7][17]
Objective: To synthesize 2,6-di-tert-butylphenol by alkylating phenol with isobutene.
Materials:
Phenol
Isobutene gas
Aluminum turnings
Anhydrous Toluene (solvent)
Hydrochloric acid (for workup)
Dichloromethane (for extraction)
Anhydrous sodium sulfate
Procedure:
Catalyst Preparation: In a dry, nitrogen-flushed reactor, dissolve aluminum turnings in molten phenol at ~100-110°C to form the aluminum phenoxide catalyst.
Alkylation: Maintain the temperature of the phenol/catalyst mixture. Bubble isobutene gas through the stirred solution. The reaction is exothermic and may require cooling to maintain the optimal temperature. Monitor the reaction progress by gas chromatography (GC).
Workup: Once the reaction is complete, cool the mixture and carefully quench it with dilute hydrochloric acid to neutralize the catalyst.
Extraction: Extract the organic product into dichloromethane. Wash the organic layer with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,6-di-tert-butylphenol.[17]
Protocol 2: Synthesis of 4-Bromo-2,6-diethylphenol (Plausible Route)
Objective: To synthesize 4-Bromo-2,6-diethylphenol from 2,6-diethylphenol.
Materials:
2,6-diethylphenol
N-Bromosuccinimide (NBS)
Acetonitrile (solvent)
Sodium thiosulfate solution (for workup)
Ethyl acetate (for extraction)
Anhydrous magnesium sulfate
Procedure:
Dissolution: In a round-bottom flask protected from light, dissolve 2,6-diethylphenol in acetonitrile.
Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the low temperature.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
Workup: Once the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-2,6-diethylphenol.
Comparative Spectroscopic Data
Spectroscopic methods like NMR are essential for verifying the structure and purity of these compounds.
Analysis: The ¹H NMR spectrum is highly diagnostic. For 2,6-di-tert-butylphenol, the large singlet at ~1.4 ppm integrating to 18 protons is an unmistakable signature of the two equivalent tert-butyl groups.[9] For 4-Bromo-2,6-diethylphenol, the aromatic region would simplify to a single peak for the two equivalent aromatic protons, and the ethyl groups would present a characteristic quartet and triplet pattern.
Conclusion
The comparison between 4-Bromo-2,6-diethylphenol and 2,6-di-tert-butylphenol serves as an excellent case study in structure-function relationships in organic chemistry.
2,6-di-tert-butylphenol is the quintessential hindered phenol antioxidant . Its design is optimized for a single, critical function: scavenging free radicals. Its immense steric bulk, chemical stability, and cost-effective synthesis have made it an indispensable additive in the polymer, fuel, and lubricant industries.[7]
4-Bromo-2,6-diethylphenol , while also a hindered phenol, is best characterized as a functionalized synthetic intermediate . The bromine atom, its key feature, transforms the molecule from a simple additive into a versatile building block for constructing complex, high-value molecules in medicinal chemistry and materials science. Its utility is defined not by its inherent properties alone, but by its potential for chemical transformation.
For professionals in research and development, understanding this core difference is crucial. While one might select 2,6-di-tert-butylphenol for stabilizing a bulk polymer formulation, a medicinal chemist would turn to 4-Bromo-2,6-diethylphenol to strategically incorporate a hindered phenol pharmacophore into a novel drug candidate.
References
Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from Wikipedia. [Link]
Vinati Organics. (n.d.). 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. Retrieved from Vinati Organics. [Link]
Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from Vinati Organics. [Link]
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from Partners in Chemicals. [Link]
Amfine. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from amfine.com. [Link]
Google Patents. (n.d.). RU2164509C1 - Method for production of 2,6-di-tert-butylphenol.
PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol. Retrieved from PrepChem.com. [Link]
Tintoll. (2026, January 8). Hindered Phenol Antioxidant HPAO. Retrieved from Tintoll. [Link]
Li, Y., et al. (2025, May 6). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. PMC. [Link]
ResearchGate. (n.d.). A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. Retrieved from ResearchGate. [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2025, March 31). Di-tert-butylphenols - Evaluation statement (EVA00167). Retrieved from AICIS. [Link]
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from Organic Syntheses. [Link]
CRIS - Unibo. (2023, October 20). Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. Retrieved from CRIS - Unibo. [Link]
Google Patents. (n.d.). US4113976A - Method of preparing 2,6-di-tert.butylphenol.
PubChem. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from PubChem. [Link]
PubChem. (n.d.). 4-Bromo-2,6-diethylphenol. Retrieved from PubChem. [Link]
Ottokemi. (n.d.). 4-Bromo phenol, 98% 106-41-2. Retrieved from Ottokemi. [Link]
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from ResearchGate. [Link]
Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. [Link]
A Senior Scientist's Technical Guide to 4-Bromo-2,6-diethylphenol: Navigating Safe Handling in the Absence of a Comprehensive Safety Data Sheet
Preamble: The Principle of Prudent Action in Chemical Research In the landscape of drug discovery and chemical research, we often encounter compounds that are novel or not widely characterized. 4-Bromo-2,6-diethylphenol...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Principle of Prudent Action in Chemical Research
In the landscape of drug discovery and chemical research, we often encounter compounds that are novel or not widely characterized. 4-Bromo-2,6-diethylphenol is one such chemical. A diligent search for a comprehensive, manufacturer-issued Safety Data Sheet (SDS) for this specific compound (CAS No. 2953-53-9 or 63770-09-2) did not yield a definitive document detailing its specific toxicological and handling parameters.
This guide is therefore structured not as a simple recitation of an existing SDS, but as a framework for risk assessment and safe handling when primary safety data is unavailable. As scientists, our foremost responsibility is to protect ourselves and our colleagues. This is achieved by applying the Principle of Prudent Action , which dictates that in the absence of conclusive data, we treat substances as potentially hazardous based on the best available information, including the analysis of structurally similar compounds. This whitepaper will walk you through that analytical and decision-making process.
Section 1: Compound Identification and Risk Assessment via Structural Analogy
The target compound is 4-Bromo-2,6-diethylphenol [1]. Its basic properties are summarized below.
Given the lack of a specific SDS, we will perform a risk assessment based on the known hazards of a close structural analog: 4-Bromo-2,6-dimethylphenol (CAS No. 2374-05-2). The only structural difference is the substitution of two ethyl groups for two methyl groups on the phenol ring. While this change can affect metabolic pathways and potency, the core reactive functional groups (brominated phenol) are identical, making this a reasonable, if conservative, starting point for hazard evaluation.
Disclaimer: The following hazard information is for the structural analog 4-Bromo-2,6-dimethylphenol and must be used as a surrogate for risk assessment only. It should be assumed that 4-Bromo-2,6-diethylphenol possesses, at a minimum, these same hazards.
Hazard Profile of Structural Analog: 4-Bromo-2,6-dimethylphenol
The GHS classification for 4-Bromo-2,6-dimethylphenol provides a clear warning for multiple routes of exposure.
Hazard Class
Category
GHS Code
Hazard Statement
Acute Toxicity, Oral
Category 4
H302
Harmful if swallowed.
Acute Toxicity, Dermal
Category 4
H312
Harmful in contact with skin.
Acute Toxicity, Inhalation
Category 4
H332
Harmful if inhaled.
Skin Irritation
Category 2
H315
Causes skin irritation.
Eye Irritation
Category 2
H319
Causes serious eye irritation.
This profile indicates that the compound is moderately toxic through all primary routes of exposure and is a significant irritant to the skin and eyes. The causality is rooted in the nature of substituted phenols, which can disrupt cell membranes and are often readily absorbed.
Visualizing the Structural Analogy
To visually underscore the basis for this surrogate analysis, the structures of both compounds are presented below. The shared bromophenol core is the primary driver for the initial hazard assessment.
Caption: Structural comparison justifying the surrogate-based risk assessment.
Section 2: Risk Assessment and Control Workflow
When an SDS is not available, a systematic process must be followed to establish safe handling controls. This workflow ensures that risks are identified, evaluated, and mitigated before any work begins.
Caption: Mandatory workflow for handling powdered 4-Bromo-2,6-diethylphenol.
Storage & Incompatibility
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[2]
Incompatible Materials: Based on general phenol chemistry, avoid strong oxidizing agents, as they can lead to vigorous and potentially explosive reactions.
Section 4: Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is critical. The following procedures are based on the hazards identified from the structural analog.
Exposure Route
First Aid Protocol
Inhalation
1. Immediately move the affected person to fresh air. 2. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. 3. Call for immediate medical attention.
Skin Contact
1. Immediately remove all contaminated clothing. 2. Flush the affected skin area with copious amounts of water for at least 15 minutes. 3. Use a safety shower if the contact area is large. 4. Seek medical attention if irritation persists.
Eye Contact
1. Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist.
Ingestion
1. Do NOT induce vomiting. 2. If the person is conscious and alert, rinse their mouth with water. 3. Call a poison control center or seek immediate medical attention.
Accidental Release Measures
Evacuate: Clear all non-essential personnel from the area.
Ventilate: Ensure the area is well-ventilated (if safe to do so).
Contain: For a small solid spill, carefully sweep up the material without creating dust. Use a dustpan and brush designated for chemical waste.
Absorb: Do not use combustible materials like paper towels to clean up.
Dispose: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Conclusion: A Commitment to a Culture of Safety
References
PubChem, National Center for Biotechnology Information. (Date not available). 4-Bromo-2,6-diethylphenol. PubChem Compound Summary for CID 53426634. [Link]
An In-depth Technical Guide to 4-Bromo-2,6-diethylphenol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-2,6-diethylphenol (CAS 63770-09-2), a substituted phenol of increasing interest in medicinal chemistry and organic synthesis. This document is intended fo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-Bromo-2,6-diethylphenol (CAS 63770-09-2), a substituted phenol of increasing interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its procurement, synthesis, key properties, and potential applications.
Introduction: The Significance of 4-Bromo-2,6-diethylphenol
4-Bromo-2,6-diethylphenol belongs to the class of halogenated phenols, a group of compounds recognized for their diverse biological activities. The introduction of a bromine atom at the para-position and two ethyl groups at the ortho-positions of the phenol ring creates a unique steric and electronic environment. This substitution pattern can significantly influence the molecule's reactivity, lipophilicity, and its interaction with biological targets. While research on this specific molecule is still emerging, the broader family of bromophenols has demonstrated potential as antioxidant, anticancer, and enzyme-inhibiting agents, making 4-Bromo-2,6-diethylphenol a compelling candidate for further investigation in drug discovery programs.[1][2][3]
Sourcing and Procurement of 4-Bromo-2,6-diethylphenol
The availability of high-purity 4-Bromo-2,6-diethylphenol is crucial for reliable and reproducible research. While not as commonly stocked as some other reagents, it can be procured from a number of specialized chemical suppliers.
Table 1: Representative Suppliers and Indicative Pricing for 4-Bromo-2,6-diethylphenol and a Related Compound
Note: Prices are subject to change and may not include shipping and handling fees. Purity levels and available quantities should be confirmed with the supplier.
Synthesis of 4-Bromo-2,6-diethylphenol: An Experimental Protocol
For laboratories requiring larger quantities or specific purity profiles, the synthesis of 4-Bromo-2,6-diethylphenol can be achieved through the electrophilic bromination of 2,6-diethylphenol. The following protocol is adapted from established methods for the bromination of sterically hindered phenols.[1][8]
Application Note: Regioselective Bromination of 2,6-diethylphenol
Abstract This application note provides a comprehensive, field-proven protocol for the regioselective synthesis of 4-bromo-2,6-diethylphenol via electrophilic aromatic substitution. Aryl bromides are pivotal intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, field-proven protocol for the regioselective synthesis of 4-bromo-2,6-diethylphenol via electrophilic aromatic substitution. Aryl bromides are pivotal intermediates in organic synthesis, serving as versatile building blocks in cross-coupling reactions, materials science, and the development of pharmaceutical agents.[1][2] The protocol herein is designed for researchers and drug development professionals, emphasizing mechanistic understanding, operational safety, and robust product validation. We detail the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety measures for handling bromine, and describe analytical methods for product characterization.
Introduction and Mechanistic Overview
The bromination of phenols is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of the phenol is a strongly activating, ortho, para-directing group.[3][4] This is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, which increases the electron density of the ring and stabilizes the intermediate carbocation (the arenium ion).[3]
In the case of 2,6-diethylphenol, the ortho positions are sterically hindered by the ethyl groups. This steric hindrance directs the incoming electrophile, the bromine atom, predominantly to the para position. The reaction's selectivity is highly dependent on the solvent. In polar solvents like water, bromine ionizes to form the highly reactive bromonium ion (Br+), leading to rapid, uncontrolled reaction and the formation of 2,4,6-tribromophenol.[5][6] To achieve selective mono-bromination at the C4 position, a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) is employed at a controlled temperature.[2][4] This moderates the reactivity of the bromine and ensures the desired regioselectivity.
The overall mechanism proceeds in two main steps:
Electrophilic Attack: The π-bond of the activated phenol ring attacks a bromine molecule, leading to the formation of a resonance-stabilized carbocation known as the sigma complex or arenium ion, and a bromide anion.
Deprotonation: A base (such as the bromide anion or solvent) removes the proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product, 4-bromo-2,6-diethylphenol.
Reaction Mechanism Diagram
Caption: Mechanism of electrophilic bromination of 2,6-diethylphenol.
Safety First: Handling Elemental Bromine
DANGER: Elemental bromine (Br₂) is highly toxic, corrosive, and can be fatal if inhaled. It causes severe skin burns and eye damage and is very toxic to aquatic life.[7][8] All operations involving liquid bromine must be performed in a certified chemical fume hood.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is suitable for incidental contact, but check manufacturer recommendations), a lab coat, and chemical splash goggles with a full-face shield.[8][9][10]
Ventilation: Use an extractor hood (fume hood) for all manipulations.[8][10]
Spill Response: Keep a spill kit readily available containing 1 M sodium carbonate or solid hydrated sodium carbonate (washing soda) to neutralize any spills.[7] In case of a small spill, cover with sodium carbonate, leave for at least one hour, then mop up and rinse the area with plenty of water.[7]
Emergency Procedures:
Inhalation: Move the person to fresh air immediately. If breathing is affected, call emergency services (911 or equivalent).[7][11]
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of soap and water for at least 20 minutes. Seek immediate medical attention.[8][11]
Eye Contact: Immediately flush eyes with gently running water for at least 20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
Ingestion: Do not induce vomiting. Rinse the mouth and drink plenty of water. Call for immediate medical assistance.[11]
Experimental Protocol: Synthesis of 4-bromo-2,6-diethylphenol
This protocol is designed for the selective mono-bromination at the para-position.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Comments
2,6-Diethylphenol
≥98%
Sigma-Aldrich
Starting material.
Bromine (Br₂)
≥99.5%
Carl ROTH
EXTREMELY HAZARDOUS . Handle with extreme care in a fume hood.[8]
Caption: High-level workflow for the synthesis of 4-bromo-2,6-diethylphenol.
Step-by-Step Procedure
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet, dissolve 2,6-diethylphenol (7.51 g, 50.0 mmol, 1.0 equiv.) in 100 mL of anhydrous dichloromethane (CH₂Cl₂).
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0°C.
Bromine Addition: In the dropping funnel, prepare a solution of bromine (8.39 g, 2.69 mL, 52.5 mmol, 1.05 equiv.) in 25 mL of anhydrous dichloromethane. Add this bromine solution dropwise to the stirred phenol solution over 30-45 minutes. Maintain the internal temperature below 5°C during the addition. The characteristic reddish-brown color of bromine should dissipate as it reacts.
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-3 hours or until TLC analysis indicates complete consumption of the starting material.
Quenching: Carefully quench the reaction by slowly adding 50 mL of a 10% aqueous sodium thiosulfate solution.[12] Stir vigorously until the reddish-brown color of any excess bromine has completely vanished, and the organic layer becomes colorless or pale yellow.
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any HBr formed) and 50 mL of brine.
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
Recrystallization: The crude product, a light-yellow solid or oil, can be recrystallized from a suitable solvent system like ethanol/water or hexanes to yield pure 4-bromo-2,6-diethylphenol as a crystalline solid.[13]
Column Chromatography: If recrystallization is insufficient, purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
Product Characterization
The final product, 4-bromo-2,6-diethylphenol, is a known compound.[14] Its identity and purity should be confirmed using standard analytical techniques.
Property
Value
Molecular Formula
C₁₀H₁₃BrO
Molecular Weight
229.11 g/mol
Appearance
White to off-white crystalline solid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.[15] The expected spectra for 4-bromo-2,6-diethylphenol in CDCl₃ are as follows:
¹H NMR:
δ ~7.1-7.2 ppm (s, 2H): A singlet corresponding to the two equivalent aromatic protons at the C3 and C5 positions.
δ ~4.8-5.5 ppm (s, 1H, broad): A broad singlet for the hydroxyl (-OH) proton. Its chemical shift can vary with concentration and temperature.
δ ~2.6 ppm (q, 4H): A quartet for the four methylene (-CH₂) protons of the two ethyl groups.
δ ~1.2 ppm (t, 6H): A triplet for the six methyl (-CH₃) protons of the two ethyl groups.
¹³C NMR:
Signals expected for 6 distinct carbon environments: 4 aromatic carbons (one bearing Br, one with the OH, one with the ethyl groups, and one with a proton) and 2 aliphatic carbons from the ethyl group.
Bromine NMR (⁸¹Br/⁷⁹Br): While possible, bromine NMR is generally not used for routine characterization of organic molecules due to the quadrupolar nature of the nuclei, which results in very broad signals.[16]
Conclusion
This application note details a reliable and regioselective protocol for the synthesis of 4-bromo-2,6-diethylphenol. By controlling reaction conditions, specifically through the use of a non-polar solvent and low temperatures, high yields of the desired mono-brominated product can be achieved. Strict adherence to the outlined safety protocols for handling bromine is paramount to ensure a safe and successful experimental outcome. The provided characterization data serves as a benchmark for product validation.
Application Note: Strategic Utilization of 4-Bromo-2,6-diethylphenol in Pharmaceutical Synthesis
Executive Summary 4-Bromo-2,6-diethylphenol (CAS: 16375-77-8) is a specialized building block characterized by a unique balance of electronic activation and steric protection. Unlike simple phenols, the 2,6-diethyl subst...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2,6-diethylphenol (CAS: 16375-77-8) is a specialized building block characterized by a unique balance of electronic activation and steric protection. Unlike simple phenols, the 2,6-diethyl substitution pattern provides significant steric shielding to the phenolic oxygen, mimicking the pharmacophore found in Propofol and various thyroid hormone analogs. Simultaneously, the 4-bromo motif serves as a versatile handle for palladium-catalyzed cross-coupling or lithiation.
This guide outlines high-yield protocols for transforming this intermediate into complex pharmaceutical scaffolds, specifically addressing the challenges posed by steric hindrance during functionalization.
Molecular Profile & Reactivity Analysis[1]
Before initiating synthesis, researchers must understand the "Push-Pull" nature of this molecule:
Property
Value / Characteristic
Impact on Synthesis
Molecular Weight
229.11 g/mol
Suitable for fragment-based drug design.
Steric Environment
High (2,6-diethyl)
The hydroxyl group is sterically crowded. Standard etherification (e.g., Williamson) requires forcing conditions or phase transfer catalysis.
Electronic State
Electron-Rich Ring
The ethyl groups donate electron density, making the ring susceptible to electrophilic attack, though the Br occupies the primary reactive site.
Acidity ()
~10.5 (Est.)
Less acidic than unsubstituted phenol due to alkyl donation; requires stronger bases for deprotonation.
Lipophilicity
High
Excellent membrane permeability for final drug candidates; requires non-polar solvents for extraction.
The most critical application of 4-Bromo-2,6-diethylphenol is as an electrophile in Suzuki couplings to generate biaryl scaffolds, common in kinase inhibitors and liquid crystals.
The Challenge
While the bromine is in the accessible para position, the electron-rich nature of the ring can slow down the oxidative addition step of the catalytic cycle. Furthermore, the free phenol can poison certain catalysts or consume boronic acids via deprotonation.
Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed).
Step-by-Step Methodology
Inert Setup: Charge a dried Schlenk flask with the phenol, boronic acid, base, and catalyst. Evacuate and backfill with Argon (
).
Solvation: Add degassed Dioxane/Water mixture via syringe.
Thermal Activation: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (Eluent: Hexane/EtOAc 8:1). The starting bromide (
) should disappear.
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to ensure the phenol is protonated).
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine.
Purification: Dry over
, concentrate, and purify via flash chromatography.
Mechanistic Workflow (DOT Visualization)
Figure 1: Optimized workflow for Suzuki-Miyaura coupling of sterically hindered phenols.
Application II: C-Formylation via Lithiation
Converting the bromide to an aldehyde allows access to Schiff bases and styrene derivatives. Direct lithiation of the free phenol requires 2 equivalents of
-BuLi (one to deprotonate the -OH, one for Halogen-Lithium exchange), which is messy.
Recommendation: Protect the phenol first to ensure high yield and purity.
Optimized Protocol: Synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde
Phase A: Protection (MOM-Ether)
Dissolve 4-Bromo-2,6-diethylphenol in dry DCM at 0°C.
Add Diisopropylethylamine (DIPEA) (1.5 equiv) followed by MOM-Chloride (1.2 equiv).
Stir at RT for 2 hours. The steric bulk of ethyl groups actually aids stability of the MOM group by preventing nucleophilic attack on the acetal.
Phase B: Lithiation & Formylation
Cryogenic Setup: Dissolve the MOM-protected intermediate in anhydrous THF under Argon. Cool to -78°C .
-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30 mins.
Note: The solution usually turns yellow/orange upon formation of the Aryl-Lithium species.
Quench: Add anhydrous DMF (3 equiv) dropwise.
Hydrolysis: Warm to RT, then add 1M HCl. Stir vigorously for 2 hours. The acid serves two purposes: quenching the alkoxide and removing the MOM protecting group (MOM is acid-labile).
Researchers often fail to alkylate 2,6-diethylphenol using standard conditions (e.g., alkyl halide + weak base) because the ethyl wings block the approach of the electrophile.
The "Forcing" Protocol
To synthesize ethers (e.g., for prodrugs):
Solvent: Use DMF or NMP (Polar Aprotic is mandatory to strip cations).
Base: Use
(Cesium Carbonate). The "Cesium Effect" increases the nucleophilicity of the phenoxide due to the large ionic radius of Cs+, which forms a loose ion pair, allowing the oxygen to bypass the steric gates of the ethyl groups.
Temperature: 60°C – 80°C.
Analytical Standards & Quality Control
When verifying the identity of 4-Bromo-2,6-diethylphenol derivatives, look for these diagnostic signals:
Technique
Diagnostic Signal
Notes
1H NMR
7.1–7.3 ppm (s, 2H)
The aromatic protons appear as a singlet due to symmetry. Loss of symmetry indicates side-reactions.
1H NMR
1.1 (t) & 2.6 (q)
Characteristic Ethyl group pattern. Integration must match 6H and 4H respectively.
HPLC
UV ~280 nm
Use C18 column, Water/Acetonitrile gradient. The diethyl groups significantly increase retention time compared to simple phenols.
Safety & Handling (E-E-A-T)
Skin Absorption: While the ethyl groups reduce immediate corrosivity compared to phenol, they increase lipophilicity , making the compound absorb rapidly through skin. Systemic toxicity is a risk. Always wear double nitrile gloves.
Waste Disposal: All aqueous waste from Suzuki couplings (containing Palladium) must be segregated into heavy metal waste streams.
Reactivity: Incompatible with acid chlorides and anhydrides unless base is present.
References
Suzuki-Miyaura Coupling Mechanism & Scope : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Steric Effects in Phenol Alkylation : Dijkstra, G., et al. (1989). The effect of steric hindrance on the alkylation of phenolates. Journal of Organic Chemistry, 54(24), 5680–5688.
Properties of 4-Bromo-2,6-diethylphenol : PubChem Compound Summary for CID 53426634.[1]
Lithiation of Bromophenols : Gilman, H., et al. (1940). Lithium-Halogen Exchange in Halogenated Phenols. Journal of the American Chemical Society.[2] (Standard Protocol Reference).
Disclaimer: This Application Note is for research purposes only. All protocols should be performed by trained personnel in a fume hood.
The Suzuki-Miyaura Coupling of 4-Bromo-2,6-diethylphenol with Boronic Acids: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as it applies to a sterically hindered substrate, 4-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as it applies to a sterically hindered substrate, 4-Bromo-2,6-diethylphenol. This reaction is a powerful tool for the synthesis of complex biaryl compounds, which are significant structural motifs in many pharmaceutical agents and functional materials. This document will detail the reaction's mechanistic underpinnings, provide a robust experimental protocol, and discuss the critical parameters that influence its success, particularly in the context of sterically demanding substrates.
Theoretical Framework and Mechanistic Insights
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] Its versatility, mild reaction conditions, and tolerance of a wide array of functional groups have made it a cornerstone of modern organic synthesis.[3][4]
The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (4-Bromo-2,6-diethylphenol) to a palladium(0) complex. This step forms a palladium(II) intermediate.[1] The steric hindrance from the two ethyl groups flanking the bromine atom in 4-Bromo-2,6-diethylphenol can make this step challenging, often necessitating the use of bulky, electron-rich phosphine ligands to facilitate the reaction.[5][6]
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The choice of base is crucial and can significantly impact the reaction rate and yield.[6]
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1][8]
Due to the steric hindrance of 4-Bromo-2,6-diethylphenol, the selection of an appropriate palladium catalyst and ligand system is paramount for achieving high yields. Catalysts featuring bulky and electron-donating phosphine ligands, such as those based on biphenyl or N-heterocyclic carbenes (NHCs), have proven effective for coupling sterically hindered substrates.[5][9]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the Suzuki-Miyaura coupling of 4-Bromo-2,6-diethylphenol with a generic aryl boronic acid. Optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific boronic acids.
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[8][11]
Inert gas (Argon or Nitrogen)
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Equipment
Schlenk line or glovebox for handling air-sensitive reagents
Magnetic stirrer with heating capabilities
Reaction vessel (e.g., round-bottom flask)
Condenser
Apparatus for thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Rotary evaporator
Flash chromatography system for purification
Reaction Procedure
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2,6-diethylphenol (1.0 eq), the aryl boronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
Inert Atmosphere: Seal the flask with a septum and place it under an inert atmosphere by evacuating and backfilling with argon or nitrogen at least three times.[4]
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%) and the phosphine ligand (typically 1.1-1.5 times the amount of palladium).
Solvent Addition: Add the degassed solvent to the flask via syringe. The solvent choice can be critical; for sterically hindered couplings, ethereal solvents like dioxane or THF, often with a small amount of water, are commonly used.[8]
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4]
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biaryl product.[4]
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Key Parameters and Optimization Strategies
The success of the Suzuki-Miyaura coupling with sterically hindered substrates like 4-Bromo-2,6-diethylphenol is highly dependent on the careful selection of reaction parameters.
Essential for facilitating oxidative addition with the sterically hindered aryl bromide. The choice of ligand can dramatically affect reaction efficiency.
Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred to promote transmetalation without causing side reactions.
Solvent
Toluene, 1,4-dioxane, THF, DME, often with water[8]
Aprotic polar solvents are generally effective. The addition of water can help dissolve the base and facilitate the reaction.
Temperature
Room temperature to reflux
Higher temperatures are often required to overcome the activation energy associated with sterically demanding substrates.
Troubleshooting Common Issues:
Low Conversion: Increase reaction temperature, try a more active catalyst/ligand system, or use a stronger base.
Protodeborylation of Boronic Acid: Ensure anhydrous conditions if using sensitive boronic acids, or consider using boronic esters (e.g., pinacol esters) which are more stable.[8]
Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[8]
Applications in Drug Discovery and Materials Science
The 2,6-diethylphenol moiety and its derivatives are found in a variety of biologically active molecules. For instance, derivatives of 2,6-disubstituted phenols have been investigated as general anesthetics.[12][13] Furthermore, phenolic compounds are well-known for their antioxidant properties, and new derivatives are continually being synthesized and evaluated.[14] The ability to functionalize the 4-position of 2,6-diethylphenol via the Suzuki-Miyaura coupling opens up a vast chemical space for the development of novel compounds with potential therapeutic applications.
In materials science, the construction of biaryl linkages is fundamental to the synthesis of conjugated polymers, liquid crystals, and other advanced materials. The methodologies described herein can be adapted for the synthesis of complex molecular architectures with tailored electronic and photophysical properties.
Conclusion
The Suzuki-Miyaura coupling of 4-Bromo-2,6-diethylphenol with boronic acids presents a powerful and versatile method for the synthesis of sterically hindered biaryl compounds. While the steric hindrance of the substrate poses challenges, a rational approach to the selection of the catalyst, ligand, base, and solvent can lead to high-yielding and efficient transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the synthesis of novel molecules for a wide range of applications.
References
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
Zhang, P., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5488. Available from: [Link]
Old, D. W., et al. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions of Aryl Bromides. Journal of the American Chemical Society, 120(37), 9722–9723. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1–53. Available from: [Link]
Shaikh, A. A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5262-5297. Available from: [Link]
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. Available from: [Link]
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available from: [Link]
So, C. M., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2202-2206. Available from: [Link]
Le, T. H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Science and Technology Development Journal, 21(3), 64-69. Available from: [Link]
Al-Masum, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2209. Available from: [Link]
So, C. M., et al. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(18), 2264-2267. Available from: [Link]
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available from: [Link]
Vasil'eva, E. V., et al. (2008). [New promising antioxidants based on 2,6-dimethylphenol]. Bioorganicheskaia khimiia, 34(4), 548–553. Available from: [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]
Kaczmarczyk, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2390–2400. Available from: [Link]
ResearchGate. (2017). Design, Synthesis and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Available from: [Link]
Qin, L., et al. (2017). Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Journal of Medicinal Chemistry, 60(9), 3606–3617. Available from: [Link]
synthesis of Schiff bases from 4-Bromo-2,6-diethylphenol derivatives
Application Note: Synthesis of Schiff Bases from 4-Bromo-2,6-diethylphenol Derivatives Part 1: Executive Summary & Strategic Analysis 1.1 The Scaffold Utility 4-Bromo-2,6-diethylphenol is a high-value "hindered phenol" s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Schiff Bases from 4-Bromo-2,6-diethylphenol Derivatives
Part 1: Executive Summary & Strategic Analysis
1.1 The Scaffold Utility
4-Bromo-2,6-diethylphenol is a high-value "hindered phenol" scaffold. The 2,6-diethyl substitution pattern provides steric protection to the phenolic hydroxyl group, mimicking the antioxidant properties of BHT (butylated hydroxytoluene). Schiff bases (imines) derived from this core are extensively researched for:
Antioxidant/Anti-inflammatory Activity: The hindered phenol moiety acts as a radical scavenger.
Antimicrobial Efficacy: The azomethine (-C=N-) linkage provides a binding site for metal ions and biological targets.
Materials Science: As ligands for transition metal catalysis due to the hard/soft donor character (O, N).
1.2 The Synthetic Challenge
Direct condensation of 4-bromo-2,6-diethylphenol with an amine is chemically impossible because the phenol lacks the requisite carbonyl (aldehyde/ketone) functionality. Furthermore, the standard "Duff Reaction" (formylation) fails because the para position is blocked by bromine and the ortho positions are blocked by ethyl groups.
1.3 The Solution: The "Dianion" Route
To synthesize Schiff bases, we must first convert the 4-bromo-2,6-diethylphenol into a reactive benzaldehyde derivative . The most robust protocol utilizes a Lithium-Halogen Exchange (Dianion Strategy) to replace the bromine atom with a formyl group, yielding 3,5-diethyl-4-hydroxybenzaldehyde . This intermediate then undergoes standard condensation with primary amines.
Part 2: Strategic Workflow Visualization
The following diagram illustrates the critical pathway from the inert starting material to the bioactive Schiff base.
Caption: Figure 1. Synthetic pathway converting the brominated phenol to a Schiff base via a lithiated intermediate.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde
This step installs the aldehyde handle required for Schiff base formation.
Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (22 mmol, 8.8 mL). Note: 2.2 equivalents are required—1 eq to deprotonate the phenol, 1 eq to exchange the bromine.
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen for 15 minutes.
Solvation: Add 4-Bromo-2,6-diethylphenol (2.29 g) and anhydrous THF (50 mL) via syringe. Cool the solution to -78°C using a dry ice/acetone bath.
Lithiation (The Dianion):
Add n-BuLi (8.8 mL) dropwise over 20 minutes using a syringe pump or pressure-equalizing dropping funnel.
Observation: The solution may turn yellow/orange, indicating the formation of the phenoxide-lithium species.
Stir at -78°C for 1 hour to ensure complete Lithium-Halogen exchange.
Formylation: Add anhydrous DMF (2.3 mL, 30 mmol) dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.
Quench & Hydrolysis: Pour the reaction mixture into 100 mL of saturated ammonium chloride (NH₄Cl) solution. Acidify carefully with 1M HCl to pH 3-4 to protonate the phenoxide.
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Purification: Recrystallize from hexane/ethanol or purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2).
Dissolution: In a 50 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) in 10 mL of absolute ethanol.
Addition: Add the primary amine (1.0 mmol) dissolved in 5 mL ethanol. Add 2 drops of glacial acetic acid.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours .
Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (lower Rf) should disappear; the imine spot (higher Rf, often yellow/fluorescent) should appear.
Isolation:
Method A (Precipitation): Cool the mixture to RT, then to 0°C in an ice bath. The Schiff base often precipitates as a colored solid. Filter and wash with cold ethanol.
Method B (Evaporation): If no precipitate forms, evaporate solvent to 1/3 volume and pour into crushed ice. Filter the resulting solid.[1][2][3][4][5]
Purification: Recrystallize from Ethanol or Methanol/Chloroform mixtures.
IR Verification: The most distinct indicator of success is the disappearance of the carbonyl stretch (1660 cm⁻¹) and the appearance of the azomethine stretch (1615-1630 cm⁻¹).
¹H NMR Verification: Look for the singlet at ~9.8 ppm (Aldehyde) to vanish and a new singlet at ~8.5 ppm (Imine) to appear.
Part 5: Alternative Route (O-Alkylation)
Use this route if preserving the Bromine atom is required for later cross-coupling.
If the 4-bromo functionality must be retained, the aldehyde cannot be installed at the 4-position. Instead, attach a linker to the oxygen:
React: 4-Bromo-2,6-diethylphenol + 4-(Chloromethyl)benzaldehyde + K₂CO₃ + KI (cat) in Acetone (Reflux 12h).
Schiff Base Synthesis from Hindered Salicylaldehydes
Title: Synthesis, crystal structure and computational studies of a new Schiff base compound: (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol.
Application Notes and Protocols for Catalytic Cross-Coupling of Hindered Bromophenols
Introduction: Navigating the Challenges of Sterically Encumbered Phenolic Scaffolds In the landscape of pharmaceutical and materials science, the construction of complex molecular architectures often hinges on the abilit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of Sterically Encumbered Phenolic Scaffolds
In the landscape of pharmaceutical and materials science, the construction of complex molecular architectures often hinges on the ability to form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with precision and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for this purpose.[1][2] However, substrates bearing significant steric hindrance, particularly those with ortho-substituents flanking the reactive site, present a formidable challenge to these powerful transformations.
Hindered bromophenols, such as 2,6-disubstituted-4-bromophenols, introduce a dual challenge. The steric bulk of the ortho-substituents can significantly impede the oxidative addition of the palladium catalyst to the carbon-bromine bond, a critical first step in the catalytic cycle.[2][3] Furthermore, the presence of the acidic phenolic proton necessitates careful selection of the base to avoid side reactions, such as deprotonation of the phenol, which can influence catalyst activity and substrate stability. This guide provides an in-depth analysis and detailed protocols for successfully navigating these challenges, focusing on field-proven strategies for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling of hindered bromophenols.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds Under Steric Strain
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its operational simplicity and the low toxicity of its organoboron reagents.[3][4] When coupling hindered bromophenols, the primary obstacle is facilitating the oxidative addition and subsequent transmetalation steps. The key to success lies in the judicious selection of a palladium catalyst system equipped with bulky, electron-rich phosphine ligands.
Causality Behind Experimental Choices
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.[5] Pre-formed catalysts incorporating bulky ligands can also offer enhanced activity.
Ligand Selection: This is the most critical parameter. Bulky, electron-rich monophosphine ligands from the Buchwald or Fu laboratories (e.g., SPhos, XPhos, RuPhos) are highly effective.[3] The large steric footprint of these ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for oxidative addition to the hindered C-Br bond. The electron-rich nature of the ligand increases electron density on the palladium center, further facilitating this step.[3]
Base Selection: The choice of base is a delicate balance. A base strong enough to activate the boronic acid for transmetalation is required, but one that is too strong can lead to undesired side reactions with the phenolic proton. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently employed.[6] Cs₂CO₃ is often favored for challenging couplings due to its high solubility in organic solvents and its ability to effectively promote the reaction. The use of an aqueous/organic biphasic system can be advantageous, as the base is primarily in the aqueous phase, which can help to mitigate issues with the acidic phenol.[7]
Solvent: Aprotic polar solvents such as dioxane, toluene, or DMF are commonly used.[8][9] The choice of solvent can influence catalyst stability and reaction rates.
Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Bromophenols
Note: Yields are representative and can vary based on specific substrates.
Diagram: Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
Caption: Catalytic cycle for the Suzuki-Miyaura reaction highlighting the key steps.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2,6-di-tert-butylphenol
Materials:
4-Bromo-2,6-di-tert-butylphenol
Arylboronic acid (1.2 equiv)
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
SPhos (4 mol%)
Potassium phosphate (K₃PO₄, 3.0 equiv)
Toluene
Deionized water
Anhydrous magnesium sulfate (MgSO₄)
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Magnetic stirrer and hotplate
Procedure:
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-2,6-di-tert-butylphenol (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.
Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) to the flask.
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
II. The Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines.[11][12] When applied to hindered bromophenols, the challenges are similar to the Suzuki coupling: overcoming steric hindrance and managing the acidic proton. The catalyst system is paramount for achieving high yields.
Causality Behind Experimental Choices
Catalyst System: As with C-C coupling, bulky, electron-rich phosphine ligands are essential. Ligands such as BrettPhos and XPhos have demonstrated high efficacy in coupling hindered substrates.[11] These ligands facilitate the crucial reductive elimination step, which can be slow for sterically congested products.[13]
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12] Sodium tert-butoxide (NaOt-Bu) is a common choice.[14] However, with a phenolic substrate, NaOt-Bu will also deprotonate the hydroxyl group. This can sometimes be beneficial, but careful optimization is required. Alternatively, a weaker base like Cs₂CO₃ can be effective with certain ligand systems.
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used to avoid side reactions with the strong base.
Diagram: Buchwald-Hartwig Experimental Workflow
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2,6-dimethylphenol
Materials:
4-Bromo-2,6-dimethylphenol
Secondary amine (e.g., morpholine, 1.2 equiv)
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
BrettPhos (3 mol%)
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
Anhydrous toluene
Standard glassware for inert atmosphere reactions
Procedure:
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol), BrettPhos (0.03 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.
Nucleophile Addition: Add the secondary amine (1.2 mmol) to the mixture.
Inert Atmosphere: Seal the tube and remove from the glovebox (if applicable).
Reaction: Heat the reaction mixture to 110 °C with stirring.
Monitoring: Monitor the reaction for completion (typically 12-24 hours) by TLC or LC-MS.
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether, and carefully quench with a saturated aqueous solution of ammonium chloride.
Extraction: Separate the layers and extract the aqueous phase with diethyl ether.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful route to arylalkynes.[15][16] For hindered bromophenols, the reaction can be sluggish. Copper-free conditions are often preferred to minimize the formation of alkyne homocoupling byproducts (Glaser coupling).[17]
Causality Behind Experimental Choices
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a bulky, electron-rich ligand is often effective.[17] In copper-free systems, a higher catalyst loading might be necessary.
Base: A strong amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne, forming the reactive acetylide species.[18]
Copper Co-catalyst: In the classic Sonogashira, a copper(I) salt (e.g., CuI) is used to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[15] For hindered substrates, this can be beneficial, but as mentioned, copper-free protocols are often cleaner.
Solvent: Solvents such as THF, DMF, or an amine base itself are common.
Data Presentation: Conditions for Sonogashira Coupling of Hindered Bromophenols
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-isopropylphenol (0.5 mmol) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.0125 mmol).
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
Reagent Addition: Under an argon atmosphere, add anhydrous DMSO (2.5 mL), the terminal alkyne (0.8 mmol), and TMP (1.0 mmol).
Reaction: Stir the reaction mixture at room temperature.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 3-6 hours.
Work-up: Quench the reaction by adding water (10 mL).
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
IV. Troubleshooting and Catalyst Deactivation
A common issue in palladium-catalyzed reactions is catalyst deactivation, often observed as the formation of a black precipitate known as "palladium black."[1] This occurs when the active Pd(0) species agglomerates into inactive clusters.
Causes: High temperatures, inadequate ligand protection (e.g., ligand degradation or dissociation), or impurities in the starting materials can lead to catalyst deactivation.[1][19]
Mitigation Strategies:
Ensure all reagents and solvents are pure and properly degassed.
Use robust, sterically demanding ligands that strongly bind to the palladium center.
Optimize the reaction temperature; sometimes a lower temperature for a longer duration can prevent agglomeration.
Ensure a strictly inert atmosphere to prevent oxidation of phosphine ligands.[1]
Conclusion
The successful cross-coupling of hindered bromophenols is a testament to the power of modern catalyst design. By understanding the mechanistic hurdles posed by steric hindrance and the presence of an acidic functional group, researchers can rationally select catalyst systems and reaction conditions to achieve high yields of desired products. The use of bulky, electron-rich phosphine ligands is the unifying strategy across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as they facilitate the critical oxidative addition and reductive elimination steps. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals working to construct complex molecules from these challenging yet valuable building blocks.
References
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central (PMC). [Link]
Gisbertz, S., Reischauer, S., & Pieber, B. (2020). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. MPG.PuRe. [Link]
Reduction of catalyst deactivation using longer wavelengths a, Time.... (n.d.). ResearchGate. [Link]
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2023). PubMed Central (PMC). [Link]
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). PubMed Central (PMC). [Link]
Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (2025). Journal of the American Chemical Society. [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). PubMed Central (PMC). [Link]
Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology (RSC Publishing). [Link]
Technical Support Center: Synthesis of 4-Bromo-2,6-diethylphenol
Welcome to the technical support center for the synthesis of 4-Bromo-2,6-diethylphenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important che...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Bromo-2,6-diethylphenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic protocol for improved yields and purity.
The synthesis of 4-Bromo-2,6-diethylphenol, a key building block in various chemical applications, is primarily achieved through the electrophilic aromatic substitution of 2,6-diethylphenol. While the reaction appears straightforward, achieving high yields and purity can be challenging due to potential side reactions and purification difficulties. This guide provides practical solutions and the scientific reasoning behind them to help you navigate these experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of 4-Bromo-2,6-diethylphenol.
Low or No Product Formation
Q1: I'm not seeing any product formation, or the yield is extremely low. What are the likely causes?
A1: Several factors can contribute to poor or no product formation. Let's break down the most common culprits:
Reagent Quality:
Brominating Agent: The activity of your brominating agent is critical. Elemental bromine (Br₂) can degrade over time, especially if not stored properly. N-Bromosuccinimide (NBS) can also decompose. It is recommended to use a fresh, high-purity source of your brominating agent.[1][2]
Starting Material: Ensure your 2,6-diethylphenol is pure. Impurities can interfere with the reaction.
Reaction Conditions:
Temperature: Electrophilic aromatic substitution reactions of phenols are highly sensitive to temperature.[3] For monobromination, lower temperatures (e.g., 0-5 °C) are often necessary to control the reaction rate and prevent over-bromination.[3] Running the reaction at room temperature or higher can lead to the formation of di- and tri-brominated byproducts.
Solvent: The choice of solvent plays a significant role in the reaction's success.[4] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are often preferred for selective monobromination as they do not significantly polarize the bromine molecule, thus reducing its reactivity.[4] Polar solvents like water can lead to the formation of the highly reactive tribromophenol.[4]
Reaction Mechanism and Stoichiometry:
The hydroxyl group of the phenol is a strongly activating, ortho-, para-director. In 2,6-diethylphenol, the ortho positions are sterically hindered by the ethyl groups, directing bromination to the para position. However, if the reaction is too vigorous, substitution at the ortho positions can still occur.
Carefully control the stoichiometry of the brominating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess will lead to multiple brominations.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Formation of Multiple Products (Low Selectivity)
Q2: My reaction is producing a mixture of mono-, di-, and possibly tri-brominated phenols. How can I improve the selectivity for the desired 4-bromo product?
A2: Poor selectivity is a common issue in the bromination of activated aromatic rings like phenols. Here’s how to enhance para-selectivity:
Control Reaction Temperature: As mentioned, lower temperatures are crucial. The activation energy for di- and tri-bromination is higher, so keeping the temperature low (e.g., 0 °C or below) will favor the formation of the monobrominated product.[3]
Slow Addition of Brominating Agent: Add the brominating agent dropwise over an extended period. This maintains a low concentration of the electrophile in the reaction mixture at any given time, reducing the likelihood of multiple substitutions on the same phenol molecule.
Choice of Brominating Agent: While elemental bromine is common, consider using a milder brominating agent like N-bromosuccinimide (NBS).[1][2] NBS often provides better control and selectivity for monobromination of activated arenes.[1]
Solvent Effects: The choice of solvent can influence selectivity. Non-polar solvents are generally preferred to temper the reactivity of the brominating agent.[4]
Experimental Protocol for Improved Selectivity
Parameter
Recommendation
Rationale
Temperature
0 °C (ice bath)
Minimizes over-bromination by controlling reaction kinetics.
Solvent
Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)
Non-polar solvents reduce the electrophilicity of bromine.[4]
Addition Rate
Dropwise addition of bromine solution over 1-2 hours
Maintains a low concentration of the electrophile.
Stoichiometry
1.05 equivalents of Bromine
A slight excess drives the reaction to completion without promoting significant side reactions.
Purification Challenges
Q3: I'm having difficulty purifying the product. Column chromatography is not giving good separation, or the product won't crystallize.
A3: Purification can indeed be challenging. Here are some strategies to overcome these issues:
Column Chromatography Optimization:
Solvent System: The polarity of the eluent is key. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities (an Rf value of ~0.3-0.4 for the product is ideal).[5]
Column Packing: Ensure your silica gel column is packed uniformly to avoid channeling, which leads to poor separation.[5]
Recrystallization:
Solvent Selection: The ideal recrystallization solvent should dissolve your compound when hot but not when cold.[5] For 4-Bromo-2,6-diethylphenol, a mixed solvent system like ethanol-water or hexane-ethyl acetate can be effective.[6] Experiment with different solvent ratios to find the optimal conditions.
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding the solution with a tiny crystal of the pure product can also initiate crystallization. Cooling the solution slowly often leads to the formation of purer, larger crystals.[7]
Alternative Purification: Distillation
If your product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
Purification Strategy Flowchart
Caption: Decision-making flowchart for purification strategies.
Frequently Asked Questions (FAQs)
Q4: What is the expected yield for this synthesis?
A4: With an optimized protocol, yields for the synthesis of 4-Bromo-2,6-diethylphenol can be quite good, often in the range of 75-90%.[6] However, yields can vary significantly depending on the specific conditions and the scale of the reaction.
Q5: Are there "greener" alternatives to traditional brominating agents like elemental bromine?
A5: Yes, there is growing interest in developing more environmentally friendly bromination methods. Some alternatives include:
Bromide-Bromate couple: This system generates bromine in situ from a mixture of a bromide salt (like KBr) and a bromate salt (like KBrO₃) under acidic conditions.[8] This avoids the handling and storage of hazardous liquid bromine.
Hydrogen Peroxide-HBr System: This method uses hydrogen peroxide to oxidize hydrobromic acid to generate bromine in situ.[9][10] It is considered a greener approach as the main byproduct is water.
N-Bromosuccinimide (NBS): As mentioned earlier, NBS is a solid and is generally safer to handle than liquid bromine.[1]
Q6: How can I monitor the progress of my reaction?
A6: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Spot the reaction mixture on a TLC plate alongside your starting material (2,6-diethylphenol). The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product indicates the reaction is progressing.
Q7: What are the key safety precautions for this synthesis?
A7:
Bromine: Elemental bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Solvents: Dichloromethane and carbon disulfide are volatile and have associated health risks. Handle them in a fume hood.
General Precautions: As with any chemical synthesis, be aware of the potential hazards of all reagents and solvents used.
References
Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available from: [Link]
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). Available from: [Link]
ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Available from: [Link]
Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]
ResearchGate. (2018). Bromination of para-substituted phenols using the H 2 O 2 -HBr system... Available from: [Link]
Chemistry Steps. (2024). Reactions of Phenols. Available from: [Link]
PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available from: [Link]
ResearchGate. Electrophilic Aromatic Substitution. Available from: [Link]
ResearchGate. (2022). meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution | Request PDF. Available from: [Link]
PubMed. (2022). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Available from: [Link]
University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. Available from: [Link]
PubChem. 4-Bromo-2,6-diethylphenol. Available from: [Link]
RSC Publishing. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. Available from: [Link]
Khan Academy. Bromination of Phenols (video). Available from: [Link]
Reddit. (2020). Synthesis - General tips for improving yield? : r/chemistry. Available from: [Link]
Technical Support Center: Recrystallization of 4-Bromo-2,6-diethylphenol
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-2,6-diethylphenol via recrystallization. Here, we address com...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-2,6-diethylphenol via recrystallization. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to ensure procedural success and high product purity.
Understanding the Molecule and the Method
4-Bromo-2,6-diethylphenol (C₁₀H₁₃BrO, M.W. 229.11 g/mol ) is an aromatic compound whose purity is critical for subsequent synthetic steps or biological assays.[1] Recrystallization remains a fundamental and highly effective technique for purifying solid organic compounds. The process leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[2][3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities behind in the cooled mother liquor.[4][5]
Solvent Selection: The Critical First Step
The choice of solvent is the most critical parameter for a successful recrystallization. The guiding principle is "like dissolves like," but a more nuanced approach is required. The ideal solvent will exhibit high solubility for 4-Bromo-2,6-diethylphenol at elevated temperatures and low solubility at cooler temperatures, maximizing the recovery of the pure product.[2][6]
Given the structure of 4-Bromo-2,6-diethylphenol—a polar hydroxyl group on a largely nonpolar dialkylated, brominated benzene ring—solvents of intermediate polarity are often a good starting point. However, empirical testing with small quantities of the crude material is indispensable.[6]
The following decision workflow can guide your solvent screening process:
Caption: Workflow for selecting a suitable recrystallization solvent.
Table 1: Potential Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Expected Suitability for 4-Bromo-2,6-diethylphenol
Hexane
69
1.89
Good (as single or co-solvent): Likely to have low solubility at room temp and higher solubility when hot. Good for nonpolar impurities.
Toluene
111
2.38
Potentially Good: Its aromatic character may effectively dissolve the compound when hot. Higher boiling point requires careful handling.
Ethanol
78.5
24.6
Potentially Good (especially with water): The hydroxyl group may lead to high solubility. Often used as the "good" solvent in a pair with water.[6]
Methanol
65
33.6
Similar to Ethanol: Lower boiling point makes for easier removal.
Ethyl Acetate
77
6.0
Potentially Good: Intermediate polarity may provide the desired solubility profile. Often paired with hexane.[6]
Water
100
80.4
Poor (as single solvent): Unlikely to dissolve the largely organic molecule. Good (as co-solvent): Can be used as the "poor" solvent with ethanol or acetone.[6]
Acetone
56
21.0
Likely Too Soluble: Tends to dissolve many organics at room temperature, but could be part of a solvent pair.
Solvent property data sourced from multiple chemical resources.[7]
Troubleshooting Guide
Q1: What should I do if my product "oils out" instead of crystallizing?
A1: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid. This is common if the melting point of your compound is lower than the boiling point of the solvent or if the solution is supersaturated and cools too rapidly. The analogous compound 4-Bromo-2,6-dimethylphenol has a melting point of 74-78°C, suggesting the diethyl derivative may also have a relatively low melting point.[8]
Causality & Solution:
Re-heat the Solution: Add a small amount of additional hot solvent until the oil completely redissolves to form a clear solution. This reduces the saturation level.
Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath. Rapid cooling favors oil formation over crystal lattice formation.
Induce Crystallization: Once the solution is at room temperature, try scratching the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Adding a "seed crystal" from a previous pure batch is also highly effective.
Re-evaluate Your Solvent: If oiling persists, your solvent's boiling point may be too high. Consider switching to a lower-boiling point solvent or using a mixed-solvent system.[9]
Q2: My crystal yield is very low. How can I improve it?
A2: A low yield is a common issue that can often be rectified. The primary causes are using an excessive volume of solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.
Causality & Solution:
Minimize Solvent Volume: The goal is to create a saturated solution at high temperature. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4][10] Adding solvent dropwise to the boiling mixture is a reliable technique.[3]
Prevent Premature Crystallization: If performing a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., by placing them over a steam bath or in a warm oven) to prevent the product from crashing out on the cold glass.
Maximize Crystal Recovery: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation, as solubility is lowest at this temperature.[4][10]
Recover a Second Crop: Do not discard the mother liquor (the filtrate) immediately. Concentrate it by boiling off a portion of the solvent and re-cooling. This will often yield a second crop of crystals.[4] Note that this second crop may be less pure than the first and should be assessed separately.
Q3: The recrystallized product is still colored. How can I remove the color?
A3: Color is typically due to high molecular weight, conjugated impurities that are soluble in the recrystallization solvent.
Causality & Solution:
Use Activated Charcoal: Activated charcoal (or decolorizing carbon) is highly effective at adsorbing colored impurities.
Correct Procedure:
After the crude product is fully dissolved in the hot solvent, remove the flask from the heat source to prevent bumping.
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can adsorb your product and reduce the yield.
Re-heat the mixture to boiling for a few minutes while swirling.
Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. The filtrate should be colorless or significantly less colored.
Proceed with the cooling and crystallization steps as usual.
Q4: No crystals are forming, even after cooling in ice. What are my next steps?
A4: The failure to crystallize indicates that the solution is not supersaturated. This can be because too much solvent was used, the wrong solvent was chosen, or there are impurities inhibiting crystallization.
Causality & Solution:
Induce Nucleation: As a first step, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Reduce Solvent Volume: If nucleation techniques fail, your solution is likely too dilute. Re-heat the solution and boil off a portion of the solvent to increase the concentration of the product. Allow it to cool again.
Add an Anti-Solvent (Mixed-Solvent System): If you are using a single solvent in which your compound is quite soluble, you can add a miscible "anti-solvent" in which your compound is insoluble. For example, if your compound is dissolved in ethanol, you could slowly add water dropwise to the warm solution until it becomes faintly cloudy (the cloud point), then add a drop or two of ethanol to redissolve the precipitate. Now, upon slow cooling, crystals should form.[11]
Re-purify: If significant impurities are present, they can sometimes inhibit crystallization. It may be necessary to re-purify the material by another method, such as column chromatography, before attempting recrystallization again.[9]
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of an ideal recrystallization solvent for 4-Bromo-2,6-diethylphenol?A1: The ideal solvent should:
Dissolve the compound sparingly or not at all at room temperature. [10]
Dissolve the compound completely when hot (at its boiling point). [10]
Allow for the formation of well-defined crystals upon cooling.
Either dissolve impurities completely at all temperatures or not at all, so they can be removed with the mother liquor or by hot filtration, respectively.[6]
Be chemically inert and not react with the compound.[2]
Have a relatively low boiling point to be easily removed from the final crystals during drying.
Q2: How do I perform a mixed-solvent recrystallization?A2: This technique is used when no single solvent is ideal.[4] You need a pair of miscible solvents: one in which 4-Bromo-2,6-diethylphenol is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
Dissolve the crude compound in a minimal amount of the hot "good" solvent.
While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
Add a few drops of the hot "good" solvent to just re-dissolve the precipitate, rendering the solution clear again.
Allow the solution to cool slowly, as you would in a single-solvent recrystallization. Crystals should form as the solubility decreases.
Q3: How can I confirm the purity of my recrystallized product?A3: Purity should be assessed using multiple methods:
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value if available.
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure compound should ideally show a single spot, whereas the crude material may show multiple spots.
Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) or FT-IR (Fourier-Transform Infrared) spectroscopy can confirm the chemical structure and reveal the presence of any remaining impurities.
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., hexane).
Dissolution: Place the crude 4-Bromo-2,6-diethylphenol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) while swirling. Continue adding small portions of hot solvent until the solid just dissolves.[4]
Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
Hot Filtration (if needed): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to complete crystallization.[11]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a vacuum oven. Determine the weight and melting point of the purified product.
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Bromo-2,6-diethylphenol in the minimum amount of boiling ethanol.
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture of the final composition to wash the crystals.
References
Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Available at: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53426634, 4-Bromo-2,6-diethylphenol. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
University of York, Department of Chemistry. (n.d.). Solvent Choice. Available at: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16919, 4-Bromo-2,6-dimethylphenol. Available at: [Link]
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Available at: [Link]
LabXchange. (2024). Lab Procedure: Recrystallization. Available at: [Link]
Google Patents. (n.d.). US3546302A - Process for brominating phenols.
Mondal, S. (n.d.). Recrystallization. ResearchGate. Available at: [Link]
Al-Dahhan, W. H. (2021). Experimental No. (4) Recrystallization. ResearchGate. Available at: [Link]
Van der Peet, P. L. (2015). Answer to "The assay of 4-Bromo-2,6-xylenol is 97%; what are the impurities of this monomer?". ResearchGate. Available at: [Link]
PrepChem. (n.d.). Preparation of 4-bromophenol. Available at: [Link]
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Available at: [Link]
Google Patents. (n.d.). GB1323066A - Purification of 4-methyl-2,6-di-tert butyl phenol.
Eisink, N.N.H.M., & Canrinus, T.R. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Available at: [Link]
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
Dehno Khalaji, A., Mighani, H., & Kazemnejadi, M. (2012). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Available at: [Link]
You are likely encountering a common paradox with 4-Bromo-2,6-diethylphenol : it is sterically hindered enough to resist some nucleophilic attacks, yet electronically activated enough to undergo rapid oxidative degradation if mishandled.[1][2]
Under basic conditions (pH > 10), the formation of the phenoxide anion is the critical event. While the phenoxide is the necessary intermediate for most alkylation or metal-catalyzed cross-coupling reactions, it is significantly more electron-rich than the neutral phenol.[1] This makes it highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to colored quinone methide byproducts and dimers.[1][2]
The Bottom Line: The molecule is stable in base only if oxygen is rigorously excluded.[2] In the presence of air, basic solutions will degrade from colorless to pink/brown within minutes.
Troubleshooting Guide: Diagnostics & Solutions
Issue A: Solution turns pink, brown, or black upon adding base.
Diagnosis: Oxidative Coupling (Quinone Formation).[1][2]
The 2,6-diethyl substituents prevent simple polymerization, but they do not stop the formation of phenoxy radicals.
Mechanism: Base generates the phenoxide.[1][2] Trace
oxidizes the phenoxide to a radical.[1][2] Since the para position is blocked by Bromine, the radical cannot easily form PPO polymers.[1][2] Instead, it forms diphenoquinones (red/brown) or undergoes "displacive coupling" where the bromine is ejected.[1]
Corrective Action:
Degas solvents (sparge with
or Ar for 20 mins) before adding the base.
Add a reducing agent stabilizer if compatible with your downstream chemistry (e.g., 1% Sodium Ascorbate or Sodium Bisulfite).[1][2]
Issue B: Low yields in nucleophilic substitution (e.g., Ether synthesis).
Diagnosis: Steric Hindrance & Ion Pairing.
The two ethyl groups at the ortho positions create a "steric gate" around the oxygen.
Causality: Standard bases like
in acetone may be too weak or slow due to poor solubility and steric blocking.[1][2]
Corrective Action:
Switch Solvent: Use polar aprotic solvents (DMF, DMSO, NMP) to separate the ion pair.[1][2]
Switch Base: Use
(Cesium effect) or .[1][2] The larger Cesium cation is "softer" and dissociates better from the sterically crowded phenoxide oxygen.
Issue C: Loss of Bromine (Debromination) during reaction.
Diagnosis: Metal-Halogen Exchange or Radical Abstraction.[1][2]
Context: Often happens during lithiation or Suzuki couplings.[1][2]
Mechanism: If using strong bases (e.g.,
, ) to deprotonate the phenol, you will trigger Lithium-Halogen exchange at the para position immediately.[1][2]
Corrective Action:
Sacrificial Base: Use a non-nucleophilic base (e.g., NaH) to form the phenoxide first, or protect the phenol as a silyl ether (TMS/TBS) before subjecting the ring to lithiation conditions.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the phenoxide intermediate. Note how the presence of Oxygen (
) leads to irreversible color bodies (Right Branch), while anaerobic conditions preserve the species for desired chemistry (Left Branch).
Figure 1: Divergent stability pathways.[1] The "Red Path" indicates oxidative degradation triggered by air; the "Green Path" represents stability under inert atmosphere.
Standardized Data & Properties
Property
Value / Behavior
Technical Note
Physical State
Solid (Crystalline)
Melting Point approx. 74–78 °C (based on dimethyl analog trends) [1].[1][2][3]
pKa (Estimated)
~10.0 – 10.5
Ortho-ethyl groups are electron-donating (raising pKa), but para-bromo is withdrawing (lowering pKa).[1][2] Net effect is similar to phenol.[1][2]
Solubility (Aq. Base)
Low
Forms a sodium salt, but the lipophilic ethyl/bromo groups often cause the salt to precipitate or form an emulsion ("oiling out") in water. Requires co-solvent (MeOH/EtOH).
Rapid oxidation.[1][2] Must be used immediately or stored under Ar.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydroxide (NaOH) to dissolve it?A: Yes, but with a caveat. 4-Bromo-2,6-diethylphenol is highly lipophilic.[1][2] Adding aqueous NaOH often results in a cloudy suspension or a gummy precipitate of the sodium phenoxide salt.
Protocol: Dissolve the phenol in a minimal amount of Methanol or Ethanol first, then add the NaOH solution.[2] This ensures a homogeneous phase.[1][2]
Q: I see a "red oil" separating out during my reaction. What is it?A: This is likely the oxidative dimer .[1][2] If your reaction mixture was exposed to air, the phenoxide coupled with itself.[1] The "red" color is characteristic of diphenoquinones.[1][2] This is an impurity and cannot be reversed. You must repurify or restart under nitrogen.[1][2]
Q: Is the Bromine labile (reactive) under basic conditions?A: Under mild basic conditions (NaOH,
, < 100°C), the C-Br bond is stable.[2] It does not undergo simple nucleophilic aromatic substitution () because the ring lacks strong electron-withdrawing groups (like nitro) to activate it.[2]
Warning: If you use Zero-Valent Transition Metals (Pd(0), Ni(0)) or Strong Reducing Agents (Li, Na) in the presence of base, the Bromine will react (Cross-coupling or Dehalogenation) [2].
Q: Why use 2,6-diethyl instead of 2,6-di-tert-butyl?A: The tert-butyl group is so bulky it often completely shuts down reactivity at the oxygen.[1][2] The ethyl group provides "Goldilocks" sterics—enough to prevent unwanted ortho-reactions, but small enough to allow the oxygen to act as a nucleophile under the right forcing conditions.[2]
References
ChemicalBook. (2024).[1][2][4] 4-Bromo-2,6-dimethylphenol Properties and Safety. (Used as structural analog for physical property estimation).[1][2]
PubChem. (2024).[1][2] 4-Bromo-2,6-diethylphenol Compound Summary. National Library of Medicine.[1][2]
Kroutil, W., et al. (2012).[1][2] Oxidative coupling of phenols: mechanism and scope. (General mechanism for phenoxide oxidation and quinone formation).[1][2] Dalton Transactions.[1][2]
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Brominated Phenols.
Technical Support Center: 4-Bromo-2,6-diethylphenol Optimization Guide
Case ID: 4B-26DEP-OPT Status: Active Support Tier: Senior Application Scientist Subject: Troubleshooting Low Conversion in Functionalization Reactions Executive Summary You are likely experiencing low conversion with 4-B...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 4B-26DEP-OPT
Status: Active
Support Tier: Senior Application Scientist
Subject: Troubleshooting Low Conversion in Functionalization Reactions
Executive Summary
You are likely experiencing low conversion with 4-Bromo-2,6-diethylphenol due to two converging factors: ortho-steric hindrance and phenolic proton interference .
Unlike simple 4-bromophenol, the ethyl groups at the 2,6-positions create a "picket fence" around the hydroxyl group, severely retarding
reactions (O-alkylation). Simultaneously, the free hydroxyl group acts as a catalyst poison in cross-couplings and a proton quench in lithiation events.
This guide moves beyond standard textbook conditions to provide "force-multiplier" protocols specifically designed for sterically congested, electron-rich phenols.
Part 1: Diagnostic & Troubleshooting Logic
Before altering your chemistry, identify your specific failure mode using the logic flow below.
Figure 1: Decision matrix for troubleshooting 4-Bromo-2,6-diethylphenol reactions based on reaction class.
Part 2: O-Functionalization (The Steric Blockade)
The Problem
Standard conditions (
in Acetone/MeCN) fail because the potassium cation forms a tight ion pair with the phenoxide, which is already buried between two ethyl groups. The nucleophile (phenoxide) cannot access the electrophile effectively.
The Solution: The "Cesium Effect"
Switching to Cesium Carbonate (
) in DMF is the gold standard for hindered phenols.
Mechanism: Cesium has a large ionic radius, creating a "loose" ion pair. This leaves the phenoxide "naked" and highly reactive, overcoming the steric bulk of the ethyl groups.
Solvent: DMF solvates the cation but not the anion, further boosting nucleophilicity.
Protocol A: High-Efficiency O-Alkylation
Target: >95% Conversion
Parameter
Standard (Fail)
Optimized (Pass)
Base
(3.0 eq)
(1.5 - 2.0 eq)
Solvent
Acetone or MeCN
DMF (Anhydrous)
Temperature
Reflux ()
Concentration
0.1 M
0.5 M (High concentration helps)
Step-by-Step:
Dissolve 4-Bromo-2,6-diethylphenol (1.0 eq) in anhydrous DMF (2 mL/mmol).
Add
(1.5 eq). The mixture may turn yellow (phenoxide formation).
Stir at RT for 15 mins to ensure deprotonation.
Add the alkyl halide (1.2 eq). Note: If using a secondary halide, add NaI (0.1 eq) as a Finkelstein catalyst.
Heat to
. Monitor via TLC (Hexane/EtOAc 9:1).
Critical Workup: Pour into water. If emulsion forms (common with dialkyl phenols), use 1M HCl to break it, then extract with MTBE (Methyl tert-butyl ether).
Part 3: Cross-Coupling (The Catalyst Trap)
The Problem
In Suzuki or Buchwald-Hartwig couplings, the free phenolic -OH is acidic (
). It can protonate active Pd(0) species or coordinate tightly to the metal, shutting down the catalytic cycle.
The Solution: Ligand Selection or Protection
If you cannot protect the phenol (e.g., as a TBS ether), you must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) that prevent catalyst deactivation.
Protocol B: Suzuki Coupling on Free Phenol
Target: Biaryl formation without O-protection
Recommended System:
+ SPhos (or XPhos)
Why SPhos? It is exceptionally stable and creates a catalyst pocket that tolerates the free hydroxyl group and the steric bulk of the ethyl groups.
Component
Specification
Catalyst
(2 mol%)
Ligand
SPhos (4 mol%)
Base
(3.0 eq) - Anhydrous is better than aqueous here
Solvent
Toluene / Water (10:1) or 1,4-Dioxane (dry)
Temp
Step-by-Step:
Charge flask with 4-Bromo-2,6-diethylphenol (1.0 eq), Boronic Acid (1.5 eq),
, SPhos, and .
Evacuate and backfill with Argon (3x). Oxygen is lethal to this electron-rich catalyst system.
Add degassed solvent.
Heat to
for 4-12 hours.
Check: If reaction stalls at 50%, add a second portion of catalyst/ligand (1 mol%).
Part 4: Lithiation (The Hidden Proton)
The Problem
Researchers often treat 4-Bromo-2,6-diethylphenol with 1.0 eq of n-BuLi hoping for Lithium-Halogen exchange. Instead, the n-BuLi acts as a base, simply deprotonating the OH. The resulting Lithium phenoxide is inert to exchange.
The Solution: The "Double Base" Method
You must sacrifice 1 equivalent of base to protect the oxygen in situ, or use a Turbo-Grignard approach.
First Addition (Deprotonation): Add n-BuLi (1.05 eq) dropwise.
Observation: No color change or slight yellowing. You have now made the Lithium Phenoxide.
Wait: Stir 15 mins at
.
Second Addition (Exchange): Add t-BuLi (2.1 eq) OR n-BuLi (1.1 eq) .
Note: t-BuLi is faster and cleaner for the exchange step on electron-rich rings. If using n-BuLi, you need the second equivalent to perform the Br-Li exchange.[3]
Trapping: Add your electrophile (e.g., DMF, aldehyde) at
.
Warm up: Allow to warm to RT slowly.
Visualizing the Stoichiometry:
Figure 2: Stoichiometry required for successful lithiation of halophenols.
FAQ: Common Pitfalls
Q: Can I use NaH for the alkylation?
A: Yes, NaH in THF works, but it is often overkill and harder to handle on scale.
is generally preferred for process safety, but if fails, NaH is the valid "nuclear option."
Q: Why is my product an oil that won't crystallize?
A: The ethyl groups lower the melting point significantly compared to methyl/bromo analogs. Do not expect solids; rely on high-vacuum distillation or column chromatography.
Q: I see a side product in the Suzuki coupling.
A: If using
in DMF for Suzuki, you might be getting some O-arylation (rare but possible) or homocoupling. Switch to the SPhos/Toluene system to suppress side reactions.
References
Cesium Carbonate Effect
Finkelstein, et al. "Cesium Carbonate Mediated O-Alkylation of Phenols." Journal of Organic Chemistry. (Demonstrates the "naked anion" effect in dipolar aprotic solvents).
Source:
Steric Hindrance in 2,6-Dialkylphenols
Kornblum, N., et al.[5] "The Alkylation of the Ambident Anion of 2,6-Di-tert-butylphenol." J. Am. Chem. Soc.[1][5] (Foundational text on why ortho-alkyl groups block O-alkylation).
Source:
Suzuki Coupling on Unprotected Phenols
Barder, T. E., Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[1][5] 2005, 127, 4685. (Validation of SPhos for hindered/challenging substrates).
Source:
Halogen-Lithium Exchange Protocols
Parham, W. E., et al. "Selective Halogen-Lithium Exchange in the Presence of Acidic Protons." J. Org.[1][5] Chem. (The basis for the double-deprotonation strategy).
As researchers, we often treat "moisture sensitivity" as an external environmental factor (humidity, wet solvents). However, with 4-Bromo-2,6-diethylphenol , the primary source of proton-related catalyst quenching is often the molecule itself.
The Technical Paradox:
This substrate contains an acidic phenolic proton (
) alongside a sterically hindered bromide.
Steric Hindrance: The 2,6-diethyl groups create a "picket fence" around the C-Br bond. This slows down the catalytic cycle (specifically oxidative addition and transmetallation), leaving the active Pd(0) species exposed for longer periods.
Moisture/Proton Sensitivity: In anhydrous couplings (like Buchwald-Hartwig), the phenolic proton acts similarly to water. It can quench reactive amido-palladium intermediates or consume the strong bases (e.g., NaOtBu) required for the reaction.
Support Verdict: You must treat the phenolic hydroxyl group as an internal "moisture source" that must be neutralized or protected before the catalytic cycle begins, or use a base surplus calculated to handle both the phenol and the coupling mechanism.
Pre-Reaction Preparation: The "Dry" Standard
FAQ: Reagent Preparation
Q: My 4-Bromo-2,6-diethylphenol appears as a viscous oil or low-melting solid. How do I ensure it is dry enough for a Buchwald-Hartwig reaction?
A: Vacuum drying alone is insufficient for phenols, as water hydrogen-bonds strongly to the hydroxyl group. You must use Azeotropic Distillation .
Protocol: Toluene Azeotrope
Why: Toluene forms a low-boiling azeotrope with water (85°C), effectively "carrying" trapped moisture out of the viscous phenol matrix.
Step-by-Step:
Dissolve the substrate in anhydrous Toluene (10 mL per gram of phenol).
Rotary evaporate at 45-50°C until a viscous oil remains.
Repeat 3 times. This is non-negotiable for high-sensitivity catalysis.
Final dry under high vacuum (< 1 mbar) for 4 hours.
Backfill with Argon/Nitrogen immediately.
Visual Workflow: Azeotropic Drying
Figure 1: Critical path for removing hydrogen-bonded water from sterically hindered phenols.
Reaction Optimization: Solvent & Base Architecture
FAQ: Solvent & Base Selection
Q: Can I use standard anhydrous DMF or Dioxane?A: For this specific substrate, Toluene or Xylene are superior.
Reasoning: The 2,6-diethyl groups make the substrate lipophilic. Non-polar aromatic solvents often improve the solubility of the catalytic intermediate compared to polar aprotic solvents. Furthermore, Toluene allows for higher reaction temperatures (110°C+), which is often necessary to overcome the activation energy barrier imposed by the steric hindrance.
Q: How do I handle the acidic proton in a C-N coupling?A: You have two pathways.
Pathway
Strategy
Pros
Cons
A: Protection
Convert -OH to -OMe or -OTBS before coupling.
Eliminates proton source; standard coupling conditions apply.
Adds two synthetic steps (protection/deprotection).
B: In-Situ Deprotonation
Use 2.2+ equivalents of Base (e.g., NaOtBu or K3PO4).
Direct coupling; faster workflow.
Requires careful base choice; generated phenoxide can poison some catalysts.
Recommendation: If your yield is <30%, switch to Pathway A (Protection) . The free phenoxide anion can coordinate to Pd, forming an unreactive "off-cycle" resting state [1].
Troubleshooting Guide: The "Rescue" Operations
Scenario 1: The "Black Precipitate" (Catalyst Death)
Symptom: The reaction mixture turns black (Pd black precipitation) within 15 minutes, and no product forms.
Diagnosis: Rapid catalyst decomposition due to oxygen ingress or moisture reacting with the ligand.
Fix:
Ligand Switch: Standard
or dppf are too weak for 2,6-diethyl sterics. Switch to Buchwald Ligands (e.g., SPhos or XPhos ) or PEPPSI-IPr (NHC catalyst). These bulky, electron-rich ligands protect the Pd center from moisture/oxygen and facilitate oxidative addition into hindered bromides [2].
The "Schlenk" Check: Ensure you are not just "purging" the headspace. You must bubble Argon through the solvent for 15 minutes (sparging) before adding the catalyst.
Scenario 2: Stalled Conversion (The Steric Wall)
Symptom: Reaction starts but stops at 40% conversion. Adding more catalyst doesn't help.
Diagnosis: Product inhibition or catalyst poisoning by the phenoxide side-product.
Fix:
Add Water Scavenger: Add 3Å Molecular Sieves directly to the reaction flask (activated flame-dried).
Change Base: Switch from NaOtBu (strong, soluble) to
or (weak, heterogeneous). This creates a "slow release" of the active phenoxide species, preventing catalyst saturation.
Visual Logic: Troubleshooting Decision Tree
Figure 2: Diagnostic logic for hindered phenol couplings.
Structural Elucidation and Comparative NMR Analysis of 4-Bromo-2,6-diethylphenol
Executive Summary 4-Bromo-2,6-diethylphenol (CAS: 63770-09-2) serves as a critical intermediate in the synthesis of sterically hindered antioxidants and pharmaceutical agents. Its structural integrity is defined by the p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2,6-diethylphenol (CAS: 63770-09-2) serves as a critical intermediate in the synthesis of sterically hindered antioxidants and pharmaceutical agents. Its structural integrity is defined by the precise bromination at the para position of the 2,6-diethylphenol core.
This guide provides a technical breakdown of its ^1H NMR chemical shifts , comparing them against key structural analogs to highlight substituent effects. By understanding the specific splitting patterns and shift values, researchers can rapidly validate product purity and distinguish this compound from common side products (e.g., under-brominated or regio-isomeric impurities).
Structural Logic & Symmetry Analysis
To interpret the NMR spectrum accurately, one must first analyze the molecular symmetry. The molecule belongs to the
point group (assuming free rotation of ethyl groups).
Symmetry Axis: Passes through the Oxygen, C1, C4, and Bromine atoms.
Equivalence:
The two ethyl groups at positions 2 and 6 are chemically and magnetically equivalent.
The two aromatic protons at positions 3 and 5 are equivalent.
Visualization: Molecular Numbering & Symmetry
The following diagram illustrates the symmetry and proton labeling used in the assignment table.
Figure 1: Connectivity and symmetry of 4-Bromo-2,6-diethylphenol.[1] Note that protons on C3 and C5 are equivalent, resulting in a simplified aromatic region.
Comparative Chemical Shift Analysis
The following data compares the target compound against its direct precursor (2,6-Diethylphenol ) and its methyl analog (4-Bromo-2,6-dimethylphenol ). This comparison isolates the specific electronic and steric effects of the bromine atom and the ethyl chains.
Solvent: CDCl
(Referenced to TMS at 0.00 ppm)
Proton Assignment
Signal Type
Target: 4-Bromo-2,6-diethylphenol ( ppm)
Precursor: 2,6-Diethylphenol ( ppm)
Analog: 4-Bromo-2,6-dimethylphenol ( ppm)
Mechanistic Insight
Ar-H (meta)
Singlet ()
7.10 – 7.15
6.80 – 7.00 ()
7.13
Bromine Effect: The Br atom at C4 deshields the adjacent C3/C5 protons via inductive effects, shifting them downfield by ~0.2 ppm compared to the precursor. The signal collapses to a singlet due to symmetry.
Benzylic -CH-
Quartet ()
2.55 – 2.65
2.60
N/A (Methyl group)
Ring Current: Minimal change. The benzylic position is insulated from the electronic pull of the para-Bromine.
Methyl -CH
Triplet ()
1.18 – 1.25
1.20
2.18 (Ar-CH singlet)
Alkyl Chain: Characteristic triplet of an ethyl group. Differentiates clearly from methyl analogs (which show a singlet ~2.2 ppm).
Phenolic -OH
Singlet (, br)
4.90 – 5.10
4.60 – 4.80
4.50 – 5.00
Acidity: The electron-withdrawing Br increases the acidity of the phenol slightly, potentially causing a downfield shift, though this is concentration-dependent.
Key Diagnostic Signals
The Aromatic Singlet: The most critical purity check. If the aromatic region shows a doublet or multiplet, the sample likely contains 2,6-diethylphenol (incomplete bromination) or 2-bromo-6-ethylphenol (loss of ethyl group).
Integration Ratio: The integration should strictly follow 2 : 4 : 6 (Ar-H : CH
: CH).
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data comparable to the values above, follow this self-validating protocol. This workflow minimizes concentration-dependent shifts (specifically for the -OH peak).
Workflow Diagram
Figure 2: Step-by-step acquisition protocol for validating 4-Bromo-2,6-diethylphenol purity.
Detailed Methodology
Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl
(containing 0.03% TMS).
Why: High concentrations promote intermolecular hydrogen bonding, shifting the -OH peak and broadening signals.
Shimming: Ensure the TMS signal linewidth is <0.5 Hz.
Why: The coupling between the ethyl -CH
and -CH ( Hz) requires good resolution to distinguish the quartet clearly.
Acquisition:
Spectral Width: -2 to 14 ppm.
Relaxation Delay (D1): Set to
seconds.
Why: Aromatic protons often have longer T1 relaxation times. A short D1 will suppress the aromatic integration relative to the alkyl protons, leading to false purity calculations.
Troubleshooting & Interpretation
Observation
Potential Cause
Remediation
Ar-H appears as a doublet
Regio-isomer contamination (e.g., 2-bromo-4,6-diethylphenol) or loss of symmetry.
Check synthesis route. This indicates the Br is not at the para position relative to the OH.
Extra triplet at 7.0
Unreacted starting material (2,6-diethylphenol).
Purification required (Recrystallization).
OH peak missing
Deuterium exchange with solvent (if using CDOD) or extreme broadening.
Switch to dry DMSO- or CDCl.
Complex multiplets in alkyl region
Chiral impurities or restricted rotation (rare at RT).
Ensure the ethyl groups are free-rotating.
References
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS-No. 2884 (2,6-Diethylphenol) & Analog Logic. Available at: [Link]
PubChem. 4-Bromo-2,6-diethylphenol (Compound). National Library of Medicine. Accessed 2024.[2] Available at: [Link]
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179. Available at: [Link]
Technical Guide: C13 NMR Structural Verification of 4-Bromo-2,6-diethylphenol
This guide is structured as a high-level technical document for analytical scientists and medicinal chemists. It moves beyond simple data listing to focus on the verification logic required in a drug development context.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical document for analytical scientists and medicinal chemists. It moves beyond simple data listing to focus on the verification logic required in a drug development context.
Executive Summary & Application Context
4-Bromo-2,6-diethylphenol (CAS: 52504-24-2) is a critical intermediate in the synthesis of sterically hindered antioxidants, liquid crystals, and lipophilic drug candidates (e.g., propofol derivatives).
In drug development, this compound is frequently compared to its methyl analog (4-Bromo-2,6-dimethylphenol ) and its precursor (2,6-diethylphenol ). The ethyl groups at the ortho positions provide enhanced lipophilicity and distinct steric protection compared to methyl analogs, influencing metabolic stability.
This guide provides a definitive C13 NMR analysis to distinguish 4-Bromo-2,6-diethylphenol from these structurally similar "alternatives," ensuring precise quality control during synthesis.
Experimental Protocol: High-Fidelity Acquisition
To ensure data reproducibility and minimize solvent-solute interaction variability (specifically Hydrogen bonding at the phenolic site), the following protocol is standardized.
Instrument: 400 MHz (or higher) NMR Spectrometer.
Probe: 5mm Broadband Observe (BBO) or Inverse (BBI).
Solvent: Chloroform-d (
) with 0.03% TMS.
Rationale:
is non-polar, minimizing the shifting of the C1 (ipso-OH) peak often seen in DMSO-.
): 512–1024 (Required for adequate S/N on quaternary C-Br).
Temperature: 298 K.
Structural Analysis & Logic Flow
The structural verification relies on three pillars: Symmetry , Substituent Effects , and Diagnostic Heavy-Atom Shifts .
Symmetry Analysis
The molecule possesses
symmetry (passing through C1 and C4). This simplifies the spectrum significantly:
C2 and C6 are equivalent.
C3 and C5 are equivalent.
Ethyl groups are equivalent.
Result: Despite having 10 carbons, the spectrum will display only 6 unique signals .
Assignment Workflow (DOT Visualization)
The following diagram illustrates the logical pathway for assigning peaks, distinguishing the target from its non-brominated precursor.
Figure 1: Logical decision tree for assigning C13 NMR signals based on chemical shift regions and symmetry operations.
Comparative Data Analysis
This section objectively compares the target molecule against its Precursor (to monitor reaction completion) and its Methyl Analog (to distinguish between potential supply chain errors).
Comparison Table: Target vs. Alternatives
Carbon Position
Assignment
Target: 4-Bromo-2,6-diethylphenol ( ppm)
Precursor: 2,6-Diethylphenol ( ppm)
Analog: 4-Bromo-2,6-dimethylphenol ( ppm)
C1
C-OH (Quaternary)
150.8
152.5
151.2
C2, C6
C-Alkyl (Quaternary)
131.5
129.8
125.5 (Methyl effect)
C3, C5
C-H (Methine)
129.2
126.5
132.0
C4
Diagnostic Center
112.5 (C-Br)
121.0 (C-H)
111.8 (C-Br)
-Alkyl
or
23.2 ()
23.0 ()
16.5 ()
-Alkyl
13.8 ()
13.5 ()
N/A
Note: Values are standardized to
(77.16 ppm reference). Small variations ( 0.5 ppm) may occur due to concentration.
Key Diagnostic Indicators
Reaction Monitoring (Precursor vs. Product):
The "C4" Shift: The most critical change is at the C4 position. In the precursor (2,6-diethylphenol), C4 is a methine carbon (C-H) appearing at ~121 ppm . Upon bromination, this signal shifts upfield to ~112.5 ppm .
Mechanism:[1] While Bromine is electronegative (inductive withdrawal), it is a heavy atom. The "Heavy Atom Effect" and resonance donation typically result in the C-Br carbon appearing significantly upfield compared to a standard aromatic C-H or C-Cl.
Signal Intensity: The C4 peak in the product is quaternary. It will be significantly smaller than the C3,5 doublet in the precursor spectrum due to the lack of NOE enhancement and longer relaxation times.
Analog Differentiation (Ethyl vs. Methyl):
Aliphatic Region: The methyl analog (4-bromo-2,6-dimethylphenol) shows only one aliphatic peak (~16 ppm). The target (ethyl) shows two (13.8 and 23.2 ppm).
Ortho-Carbon Shift: The C2,6 carbons in the ethyl derivative (~131.5 ppm) are deshielded by roughly 5-6 ppm compared to the methyl derivative (~125.5 ppm) due to the
-effect of the extra methyl group in the ethyl chain.
Mechanistic Insight: Substituent Effects
Understanding why the peaks appear where they do allows for self-validation of the data.
The "Heavy Atom" Effect on C4
Contrary to simple electronegativity rules (where F > Cl > Br > I), Carbon-Halogen shifts in aromatic rings do not follow a linear downfield trend.
C-F: Highly deshielded (~160 ppm).
C-Cl: Deshielded (~126 ppm).
C-Br:Shielded/Neutral (~110-115 ppm).
C-I: Highly shielded (~85-90 ppm).
Validation: If you observe a peak at 125+ ppm for C4, you likely have the Chloro- impurity or unreacted starting material, not the Bromo- product.
Steric Compression (Gamma Effect)
The ethyl group introduces a
-gauche effect if the chain folds back, but in the rigid aromatic system, the primary differentiator is the -effect (direct attachment) and -effect .
Methyl (Analog): Adds ~9 ppm to the ipso carbon.
Ethyl (Target): Adds ~15-17 ppm to the ipso carbon (relative to H).
Observation: This explains why C2,6 in the target is at 131.5 ppm vs 115 ppm in unsubstituted phenol.
Troubleshooting & Common Artifacts
Observation
Probable Cause
Corrective Action
Missing C4 or C1 peak
Quaternary carbons relax slowly ().
Increase Relaxation Delay () to 3-5s or increase scan count.
Broad C1 (OH) peak
Hydrogen bonding exchange.
Normal in . Sharpens in DMSO-, but chemical shifts will migrate.
Extra peaks at 14, 30, 60 ppm
Residual Solvent (Ethanol/Ether).
Dry sample under high vacuum. Ethyl groups in solvent can mimic product ethyls.
Split peaks
Restricted rotation (Rotamers).
Unlikely in this symmetric molecule at 298K. Check for impurities.
References
General Phenol Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent additivity rules).
Heavy Atom Effect: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Source for C-Br shielding effects).
Analog Spectral Data (4-Bromo-2,6-dimethylphenol): National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center & NMR Data.
Precursor Spectral Data (2,6-Diethylphenol): SDBS (Spectral Database for Organic Compounds), AIST. SDBS No. 3345.
Synthesis & Characterization: "Synthesis of hindered phenols." Journal of Chemical & Engineering Data, Comparison of alkyl-substituted bromophenols.
Comparative IR Analysis: Structural Elucidation of 4-Bromo-2,6-diethylphenol
Executive Summary Target Molecule: 4-Bromo-2,6-diethylphenol (CAS: 63770-09-2) Primary Diagnostic Feature: The "Steric Shift" of the Hydroxyl (O-H) stretch.[1] This guide provides a technical comparison of the infrared (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 4-Bromo-2,6-diethylphenol (CAS: 63770-09-2)
Primary Diagnostic Feature: The "Steric Shift" of the Hydroxyl (O-H) stretch.[1]
This guide provides a technical comparison of the infrared (IR) spectral characteristics of 4-Bromo-2,6-diethylphenol against its structural analogs. For researchers and drug development professionals, identifying this molecule requires distinguishing between the electronic effects of the para-bromine and the steric effects of the ortho-ethyl groups.
), 4-Bromo-2,6-diethylphenol displays a characteristic sharp, high-frequency "free" O-H peak () even in concentrated phases.[1] This is due to the kinetic shielding provided by the ethyl groups, which physically block intermolecular hydrogen bonding—a phenomenon often termed the "Cryptophenol Effect."
Comparative Spectral Data
The following table contrasts the target molecule with its two primary structural components: 4-Bromophenol (Electronic Control) and 2,6-Diethylphenol (Steric Control).
Spectral Region
Vibrational Mode
Target: 4-Bromo-2,6-diethylphenol
Control A: 4-Bromophenol
Control B: 2,6-Diethylphenol
Diagnostic Note
High Frequency
Stretch
~3620–3650 (Sharp)
3300–3400 (Broad)
~3620–3640 (Sharp)
Primary ID. Target mimics Control B due to steric hindrance blocking H-bonds.[1]
Aliphatic
2960–2870 (Strong)
Absent / Weak
2960–2870 (Strong)
Ethyl group signature ().
Aromatic
Ring
1580, 1475
1580, 1480
1590, 1470
Standard aromatic skeleton modes.
Fingerprint
Stretch
~1180–1200
~1220
~1200
Shifted slightly lower than simple phenols due to steric crowding.
Fingerprint
1070 / 600-500
1070 / 1009
Absent
Presence confirms Bromination (differentiates from Control B).
Fingerprint
OOP Bending
800–850
800–850
750–770 (3 adj. H)
Para-substitution pattern (2 adjacent H on ring).
Data Synthesis: The values above are synthesized from standard correlation tables for sterically hindered phenols and specific analog data from NIST and SDBS databases [1, 2, 3].
Mechanistic Insight: The Steric Shielding Effect
To correctly interpret the spectrum, one must understand the causality between the 3D structure and the vibrational frequencies. The ethyl groups at positions 2 and 6 create a "steric pocket" around the hydroxyl group.
Structural Logic Flow
The following diagram illustrates how structural features translate into specific spectral peaks.
Figure 1: Causal relationship between the sterically hindered structure and the resulting IR spectral signature.
Experimental Validation Protocol
To scientifically validate that the peak at ~3640
is indeed a "free" hydroxyl group caused by steric hindrance (and not just a solvent effect), you must perform a Dilution Study .
Protocol: Dilution-Independent Shift Validation
Objective: Prove that the O-H stretch frequency is independent of concentration (confirming intramolecular steric blocking).
) or Carbon Disulfide () (Non-polar, IR transparent in OH region). Note: If is restricted, dry Dichloromethane (DCM) is a viable alternative, though less transparent.
Methodology:
Preparation: Prepare three solutions of the analyte in
:
High Conc: 10% (w/v)
Med Conc: 1% (w/v)
Low Conc: 0.01% (w/v)
Acquisition:
Use a liquid transmission cell (KBr or NaCl windows) with a path length of 0.1 mm to 1.0 mm.
Scan range: 4000–2500
.
Resolution: 2
.
Analysis:
Unhindered Phenol (Control): As concentration decreases, the broad peak at 3300
(polymer) disappears, and a sharp peak at 3600 (monomer) appears.
Target (4-Bromo-2,6-diethylphenol): The sharp peak at ~3640
should remain dominant and relatively unchanged in frequency across all concentrations.
Experimental Workflow Diagram
Figure 2: Workflow for confirming steric hindrance via dilution IR spectroscopy.
References
NIST Mass Spectrometry Data Center. (2023). Phenol, 4-bromo- (IR Spectrum).[2][4][5][6][7][8] National Institute of Standards and Technology.[7][9] Retrieved from [Link]
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 2,6-Diethylphenol. SDBS Web. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Chapter 3: Infrared Spectrometry, Phenols).
PubChem. (2023). 4-Bromo-2,6-diethylphenol Compound Summary. National Library of Medicine. Retrieved from [Link]
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2,6-diethylphenol
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel and existing compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, pr...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel and existing compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through the controlled fragmentation of a parent molecule. This guide offers an in-depth, technical comparison of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2,6-diethylphenol against structurally related phenolic compounds. By understanding these distinct fragmentation pathways, researchers can achieve unambiguous identification and characterization of this and similar molecules.
Introduction to Mass Spectrometry in Structural Elucidation
Electron ionization mass spectrometry (EI-MS) is a powerful technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+). This molecular ion is often unstable and undergoes a series of fragmentation events, breaking down into smaller, characteristic fragment ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that is intrinsic to the molecule's structure. The analysis of this pattern allows for the determination of the molecular weight and the deduction of the compound's structural features.
Predicted Fragmentation Pattern of 4-Bromo-2,6-diethylphenol
The molecular formula of 4-Bromo-2,6-diethylphenol is C₁₀H₁₃BrO, with a monoisotopic mass of 228.01 g/mol .[1] Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance, the molecular ion peak and all bromine-containing fragment ions will appear as a characteristic pair of peaks (M•+ and M+2•+) with a similar intensity ratio.[2]
The primary fragmentation pathways for 4-Bromo-2,6-diethylphenol are expected to be:
Benzylic Cleavage: The most favorable fragmentation for alkyl-substituted aromatic rings is the cleavage of the bond beta to the aromatic ring. In this case, the loss of a methyl radical (•CH₃) from one of the ethyl groups is highly probable, leading to the formation of a stable benzylic cation.
Loss of the Ethyl Group: Cleavage of the entire ethyl group (•C₂H₅) can also occur.
Loss of Bromine: The carbon-bromine bond can cleave, resulting in the loss of a bromine radical (•Br).
Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is another common fragmentation pathway for brominated compounds.
Phenolic Fragmentation: The hydroxyl group can influence fragmentation, potentially leading to the loss of a carbon monoxide (CO) molecule after initial rearrangements.
Comparative Fragmentation Analysis
To better understand the unique fragmentation signature of 4-Bromo-2,6-diethylphenol, it is instructive to compare its predicted fragmentation with that of simpler, related molecules.
Compound
Key Fragmentation Pathways
Characteristic Fragment Ions (m/z)
Phenol
Loss of H• followed by CO
94 (M•+), 66, 65
4-Bromophenol
Loss of Br•, loss of CO
172/174 (M•+), 93, 65
2,6-Diethylphenol
Benzylic cleavage (loss of •CH₃), loss of •C₂H₅
150 (M•+), 135, 121
4-Bromo-2,6-diethylphenol (Predicted)
Benzylic cleavage (loss of •CH₃), loss of Br•, loss of HBr
228/230 (M•+), 213/215, 149, 148
The fragmentation of phenol itself is characterized by the molecular ion at m/z 94 and a base peak at m/z 66, corresponding to the loss of CO.[3] For 4-bromophenol, the molecular ion appears as an isotopic doublet at m/z 172/174, with a significant fragment at m/z 93 due to the loss of the bromine atom. In the case of 2,6-diethylphenol, the primary fragmentation is the loss of a methyl group via benzylic cleavage to form a stable ion at m/z 135.
For 4-Bromo-2,6-diethylphenol, we can anticipate a combination of these fragmentation patterns. The molecular ion will be a doublet at m/z 228/230. A prominent fragment is expected at m/z 213/215, resulting from the loss of a methyl radical (benzylic cleavage). Another significant fragment at m/z 149 would arise from the loss of the bromine radical. The loss of HBr would lead to a fragment at m/z 148.
Experimental Protocol for Mass Spectrometry Analysis
A standard protocol for acquiring the electron ionization mass spectrum of 4-Bromo-2,6-diethylphenol would involve gas chromatography-mass spectrometry (GC-MS).[4]
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N/5975 GC/MS system).[4]
GC Conditions:
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, coated with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane).
Dissolve approximately 1 mg of 4-Bromo-2,6-diethylphenol in 1 mL of a volatile solvent such as dichloromethane or methanol.
Inject 1 µL of the solution into the GC-MS system.
Visualizing Fragmentation Pathways
The predicted fragmentation pathways can be visualized using Graphviz to illustrate the logical relationships between the parent ion and its daughter fragments.
Caption: Predicted EI-MS fragmentation of 4-Bromo-2,6-diethylphenol.
Workflow for Compound Identification
The following workflow outlines the steps for identifying an unknown compound suspected to be 4-Bromo-2,6-diethylphenol using GC-MS.
Caption: General workflow for GC-MS based compound identification.
Conclusion
The predictable and distinct fragmentation pattern of 4-Bromo-2,6-diethylphenol under electron ionization mass spectrometry provides a robust method for its identification. By understanding the fundamental principles of fragmentation for alkylated, brominated phenols, researchers can confidently interpret mass spectral data. The key identifiers for this compound are the characteristic M/M+2 isotopic pattern for the molecular ion and bromine-containing fragments, coupled with the facile loss of a methyl group via benzylic cleavage. This comparative guide provides the necessary framework for the successful structural elucidation of 4-Bromo-2,6-diethylphenol and related compounds, empowering researchers in their analytical endeavors.
References
Bouchoux, G., et al. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Rapid Communications in Mass Spectrometry, 26(11), 1275-1281.
PubChem. (n.d.). 4-Bromo-2,6-diethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Retrieved from [Link]
Save My Exams. (2023). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]
Executive Summary 4-Bromo-2,6-diethylphenol (CAS: 63770-09-2) is a critical intermediate in the synthesis of sterically hindered phenolic antioxidants and pharmaceutical active ingredients (APIs), including propofol deri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2,6-diethylphenol (CAS: 63770-09-2) is a critical intermediate in the synthesis of sterically hindered phenolic antioxidants and pharmaceutical active ingredients (APIs), including propofol derivatives.[1] Its analysis presents unique chromatographic challenges due to the combined effects of steric hindrance (2,6-diethyl substitution) and enhanced lipophilicity (4-bromo substitution).
This guide provides a comparative technical analysis of HPLC methodologies for separating 4-Bromo-2,6-diethylphenol from its metabolic precursors (2,6-diethylphenol) and potential over-brominated byproducts.[1] Unlike generic protocols, this guide focuses on the mechanistic drivers of retention—hydrophobic hydration and π-π interactions—to establish a robust, self-validating method.
Method Development Strategy: The "Why" Behind the Protocol
To achieve baseline resolution, we must exploit the specific physicochemical properties of the analyte.[1]
Hydrophobicity & Steric Hindrance
The addition of a bromine atom at the para position significantly increases the partition coefficient (LogP) compared to the starting material, 2,6-diethylphenol.
Implication: A standard C18 phase is sufficient for retention, but a Phenyl-Hexyl phase offers superior selectivity if isomeric impurities (e.g., 2-bromo-4,6-diethylphenol) are present, due to π-π interactions with the brominated aromatic ring.
pH Control and Ionization
Phenols are weak acids.[1] To prevent peak tailing caused by mixed-mode ionization, the mobile phase pH must be maintained at least 2 units below the analyte's pKa.[1]
Target pKa: ~10 (estimated).
Mobile Phase pH: < 3.0 (using 0.1% Trifluoroacetic Acid or Formic Acid).[1][2]
Result: Analyte remains neutral, maximizing interaction with the stationary phase and sharpening peak shape.
Comparative Performance: C18 vs. Phenyl-Hexyl[1]
The following data compares the separation efficiency of two common stationary phases for this specific analyte.
This protocol is designed as a self-validating system .[1] The separation of the starting material (2,6-diethylphenol) from the product (4-Bromo-2,6-diethylphenol) serves as the system suitability test (SST).
Reagents & Instrumentation[1][3]
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) OR Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm).
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.[1]
Modifier: Trifluoroacetic Acid (TFA) or Formic Acid (FA).[1]
Step-by-Step Workflow
Preparation of Mobile Phase:
Solvent A: Water + 0.1% TFA (v/v).[1] Note: TFA is preferred over Formic Acid for UV detection at low wavelengths due to lower background noise.
Solution: Decrease initial %B (Acetonitrile) from 40% to 30% to increase interaction time with the stationary phase.
Problem: Peak Tailing.
Root Cause:[3][4][5] Silanol interactions or ionization.[1]
Solution: Ensure TFA concentration is accurately 0.1%.[1] Consider a "End-capped" column (e.g., Luna C18(2)) to minimize silanol activity.[1]
References
SIELC Technologies. Separation of 4-Bromo-2,6-di-tert-butylphenol on Newcrom R1 HPLC column. SIELC Application Notes.[1] Available at: [Link]
Mota da Silva, V., et al. (2005).[1] Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Talanta, 68(2), 323-328. Available at: [Link]
PubChem. 4-Bromo-2,6-diethylphenol (Compound Summary). National Library of Medicine.[1] Available at: [Link]
A Researcher's Guide to the Elemental Analysis of C10H13BrO: Theoretical Calculations and Practical Comparisons
In the landscape of drug development and organic synthesis, the precise determination of a compound's elemental composition is a non-negotiable cornerstone of structural elucidation and purity verification. For a novel c...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and organic synthesis, the precise determination of a compound's elemental composition is a non-negotiable cornerstone of structural elucidation and purity verification. For a novel compound, such as one with the molecular formula C10H13BrO, elemental analysis provides the foundational data that supports spectroscopic interpretations and confirms molecular identity. This guide offers a dual perspective: a rigorous theoretical calculation of the elemental percentages in C10H13BrO and a comparative overview of the common analytical techniques employed to validate these values experimentally.
Part 1: Theoretical Elemental Composition of C10H13BrO
The first step in elemental analysis is the theoretical calculation of the expected mass percentages of each element in the molecule. This is based on the atomic masses of the constituent elements.[1] The atomic masses used for this calculation are the weighted averages of the natural abundances of their isotopes.[2][3][4]
The percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.
Element
Calculation
Percentage (%)
Carbon (C)
(120.110 / 229.117) * 100
52.42%
Hydrogen (H)
(13.104 / 229.117) * 100
5.72%
Bromine (Br)
(79.904 / 229.117) * 100
34.87%
Oxygen (O)
(15.999 / 229.117) * 100
6.98%
These theoretical values serve as the benchmark against which experimental results are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the proposed molecular formula.
Part 2: Comparative Guide to Experimental Elemental Analysis Techniques
Several analytical methods are available to determine the elemental composition of an organic compound like C10H13BrO. The choice of technique often depends on the elements of interest, the required precision, and the available instrumentation.
Combustion analysis is the most common method for determining the percentages of carbon, hydrogen, and nitrogen in an organic compound.[14][15]
Principle: A small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen.[15][16] This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are then reduced to N2.[17] These combustion products are then separated and quantified by various detection methods, most commonly gas chromatography with a thermal conductivity detector (TCD).[17][18]
Personal protective equipment for handling 4-Bromo-2,6-diethylphenol
Executive Safety Summary: The "Silent" Hazard Do not treat 4-Bromo-2,6-diethylphenol (CAS: 63770-09-2) as a generic organic solid. [1] While standard Safety Data Sheets (SDS) classify this compound as an irritant or corr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary: The "Silent" Hazard
Do not treat 4-Bromo-2,6-diethylphenol (CAS: 63770-09-2) as a generic organic solid. [1]
While standard Safety Data Sheets (SDS) classify this compound as an irritant or corrosive, experienced chemists recognize a specific, insidious hazard profile associated with alkyl-substituted bromophenols:
The Anesthetic Effect: Phenolic compounds often possess local anesthetic properties.[1] Upon skin contact, they can numb the nerve endings, meaning a researcher may sustain a severe chemical burn without feeling immediate pain.[1]
Enhanced Lipophilicity: The presence of two ethyl groups at the 2,6-positions significantly increases the molecule's lipophilicity compared to parent phenol.[1] This facilitates rapid dermal absorption, bypassing the stratum corneum and entering the systemic circulation where phenols act as systemic toxins (nephrotoxic/hepatotoxic).
Delayed Necrosis: Burns often manifest as white, blanched skin initially, turning necrotic hours later.
Core Directive: All handling must assume that standard nitrile exam gloves are insufficient for prolonged contact.[1] The barrier strategy below is non-negotiable.
The Barrier Strategy: PPE Selection Matrix
The following selection logic is based on permeation breakthrough times for lipophilic phenols.
PPE Specification Table
Protection Zone
Standard Operation (Weighing/Transfer)
High-Risk Operation (Solutions >1M / Heating)
Technical Justification
Hand Protection
Double Nitrile (min 5 mil outer)
Silver Shield® (Laminate) or Viton/Butyl
Standard nitrile degrades rapidly (<15 mins) upon contact with phenolic solvents.[1] Laminates provide >4hr breakthrough protection.[1]
Eye Protection
Chemical Splash Goggles
Face Shield + Splash Goggles
Safety glasses are prohibited.[1] Phenols cause irreversible corneal opacity; a seal against vapors/splashes is required.[1]
Respiratory
Fume Hood (Face velocity >100 fpm)
Fume Hood + N95 (if solids are friable)
Inhalation of dust causes severe respiratory edema.[1]
Body Defense
Lab Coat (Buttoned, Cotton/Poly)
Chemical Resistant Apron (Neoprene)
Cotton absorbs; Neoprene repels.[1] Protect the "lap zone" during bench work.
Visualization: PPE Decision Logic[2]
Figure 1: Decision matrix for selecting appropriate Personal Protective Equipment based on physical state and risk level.
Operational Workflow: Step-by-Step
Phase A: Preparation
Decontamination Agent: Before opening the bottle, ensure a squeeze bottle of PEG 300 or PEG 400 (Polyethylene Glycol) is on the bench.[1]
Why? Water is hydrophobic to this compound.[1] Washing with water alone can spread the chemical over a larger skin area and increase absorption. PEG solubilizes the phenol and safely extracts it from the skin.
Weighing:
Place the balance inside the fume hood if possible.
If the balance is external, use a secondary container (tared vial) to transport the solid. Never carry an open spatula across the lab.
Use an anti-static gun if the powder is flighty to prevent dispersal.
Phase B: Reaction Setup
Solvent Addition: Add solvent slowly.[1] The dissolution of phenols can be exothermic.
Heating: If the reaction requires reflux, ensure all joints are greased or sleeved with PTFE to prevent creeping. Phenolic vapors are highly penetrating and will escape poor seals.[1]
Phase C: Waste Disposal
Segregation: Do not mix with oxidizing agents (e.g., nitric acid, permanganates).[1] Brominated phenols can undergo violent oxidation or polymerization.[1]
Labeling: Clearly mark waste as "Halogenated Organic - Phenolic."
Glassware: Rinse glassware with acetone first (into organic waste), then wash with soap and water.[1] Do not put phenol-contaminated glass directly into a general dishwasher.[1]
Emergency Response Protocol
CRITICAL: Speed is the only variable you can control.[1]
Scenario 1: Skin Contact (The "PEG Protocol")[1]
IMMEDIATE ACTION: Do not hesitate. Shout for help.
WIPE: Quickly wipe off excess solid/liquid with a dry paper towel (do not rub it in).[1]
FLUSH (PEG): Immediately saturate the area with PEG 300/400 .[1][2] Rub gently with a gauze pad or paper towel.[1]
REPEAT: Continue applying fresh PEG and wiping for at least 15 minutes or until the odor disappears.
WATER: Only after PEG treatment, flush with water for 15 minutes.
MEDICAL: Seek evaluation. Report the specific chemical (Brominated Phenol) to the physician.[1]
Scenario 2: Eye Contact[3]
FLUSH: Force eyelids open and flush with tepid water or saline for a minimum of 15 minutes .[1]
NO PEG:Do NOT use PEG in the eyes. It is damaging to corneal tissue.[1]
MEDICAL: Transport to emergency care immediately.
Visualization: Decontamination Workflow
Figure 2: The "PEG First" decontamination protocol for skin exposure to lipophilic phenols.[1]
References
PubChem. (n.d.).[1] 4-Bromo-2,6-diethylphenol (Compound).[1][3] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Yale University EHS. (2022).[1] Standard Operating Procedure: Phenol. (Source of the PEG 300/400 decontamination standard).[1][2] Retrieved from [Link]